molecular formula C19H17NO B502991 N-(2-phenylethyl)-2-naphthamide

N-(2-phenylethyl)-2-naphthamide

Cat. No.: B502991
M. Wt: 275.3g/mol
InChI Key: SXLQFDIMAJTIBJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-naphthamide is a chemical compound with the molecular formula C19H17NO and a molecular weight of 275.35 g/mol. This naphthamide derivative is supplied as a high-purity solid for research applications only. It is structurally characterized by a naphthalene ring system linked to a phenethyl group via an amide bond. This amide functionality makes it a compound of interest in organic synthesis and medicinal chemistry, where it may serve as a key intermediate for the development of more complex molecules. Researchers value this scaffold for its potential use in constructing compound libraries for biological screening. Its rigid, planar naphthalene structure can contribute to specific molecular interactions. This product is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(2-phenylethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c21-19(20-13-12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H,20,21)

InChI Key

SXLQFDIMAJTIBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Profiling of N-(2-phenylethyl)-2-naphthamide: Chemical Properties, Biocatalytic Synthesis, and Pharmacological Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and green chemistry, bulky lipophilic amides present unique synthetic and pharmacokinetic challenges. As a benchmark molecule, N-(2-phenylethyl)-2-naphthamide (also known as N-phenethyl-2-naphthamide) serves a dual purpose: it acts as a critical scaffold for designing non-hydroxamate antimicrobial inhibitors, and it provides a rigorous steric test for novel chemo- and biocatalytic amidation methodologies.

This technical guide synthesizes the physicochemical properties, pharmacological relevance, and cutting-edge synthesis protocols for N-(2-phenylethyl)-2-naphthamide, providing researchers with a field-proven foundation for its application.

Physicochemical Profile and Spectral Data

Accurate structural validation requires robust analytical baselines. The quantitative data below summarizes the physical and spectral properties of N-(2-phenylethyl)-2-naphthamide, providing a self-validating reference for synthesis verification.

PropertyValue
Chemical Name N-(2-phenylethyl)-2-naphthamide
Synonyms N-phenethyl-2-naphthamide; 2-Naphthalene-carboxamide, N-(2-phenylethyl)-
CAS Registry Number 883811-63-0[1]
Molecular Formula C19H17NO
Molecular Weight 275.35 g/mol [1]
Physical Appearance White to light-red solid[2][3]
Melting Point 138.9 °C[3]
1H NMR (400 MHz, CDCl3) δ 7.32 (s, 1H), 7.05–6.91 (m, 3H), 6.87 (d, J = 8.6 Hz, 1H), 6.72–6.55 (m, 2H), 6.55–6.41 (m, 2H), 6.37 (d, J = 5.5 Hz, 3H), 5.50 (s, 1H), 2.88 (m, 2H), 2.09 (t, J = 6.9 Hz, 2H)[2]
13C NMR (100 MHz, CDCl3) δ 167.5, 138.9, 134.7, 132.6, 131.9, 128.9, 128.8, 128.7, 128.4, 127.7, 127.6, 127.3, 126.7, 126.6, 123.5, 77.3, 77.0, 76.7, 41.3, 35.7[2]

Pharmacological Significance: The DXR Inhibitor Scaffold

N-(2-phenylethyl)-2-naphthamide is highly valued in the development of novel antimicrobials targeting the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis but absent in humans[4].

The key target enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . Historically, antibiotics like Fosmidomycin (FSM) inhibited DXR by using a highly polar hydroxamate metal-binding group (MBG) to chelate essential Mn2+ or Mg2+ ions in the active site[4]. However, hydroxamates suffer from severe metabolic instability and poor cellular permeability, limiting their clinical viability[4].

By utilizing the N-(2-phenylethyl)-2-naphthamide backbone, researchers have engineered non-hydroxamate lipophilic inhibitors . Specifically, the derivative 1-hydroxy-N-phenethyl-2-naphthamide acts as a stable MBG[4]. The 1-hydroxy-naphthyl moiety successfully chelates the divalent metals, while the lipophilic phenethyl group enhances drug-likeness, half-life, and cellular penetration, overcoming the intrinsic toxicity of traditional hydroxamate metabolites[4].

Advanced Synthetic Methodologies

Synthesizing amides with bulky aromatic groups traditionally requires harsh conditions and toxic coupling agents (e.g., EDC, HOBt). Recent advancements utilize this molecule to benchmark greener, highly efficient catalytic systems.

Chemo-Catalytic Amidation Strategies
  • α-Acyl Enol Ester Intermediates: Direct amidation of 2-naphthoic acid and phenethylamine can be achieved through active α-acyl enol esters, yielding the product as a white solid (75% yield) while bypassing traditional toxic coupling reagents[2].

  • Off-On Acyl Donor Systems: Utilizing 1,4-dihydropyridine (DHP) amides provides an "off-on" feature. The system prevents premature aminolysis and only permits the coupling reaction upon specific oxidative activation (e.g., via DDQ), yielding the target amide in 77% after 48 hours[3].

Biocatalytic Amidation via Ancestral Enzyme Engineering

The most profound technical leap in synthesizing this compound is the use of Amide Bond Synthetases (ABS) . Extant ABS enzymes often reject bulky substrates like 2-naphthoic acid due to steric clashes.

To solve this, researchers utilized ancestral sequence reconstruction to engineer an ancestral McbA enzyme (from Marinactinospora thermotolerans)[5][6]. The engineered ancestral McbA possesses enhanced domain mobility—specifically, a highly flexible C-terminal domain that efficiently delivers the phenethylamine substrate to the adenylated naphthoic acid intermediate[6]. This structural flexibility expands the biocatalytic scope to include bulky aromatic substrates, achieving 2- to 10-fold improved conversions over extant templates while maintaining high thermostability[5][6].

Because ABS enzymes consume ATP (yielding AMP and PPi), stoichiometric ATP addition is economically unviable for preparative scales. This limitation is overcome by coupling the McbA reaction with Polyphosphate Kinase 12 (PPK12) from an unclassified Erysipelotrichaceae bacterium[7]. PPK12 utilizes inexpensive inorganic polyphosphate (PolyPn) to continuously regenerate ATP from AMP, driving the reaction forward[6][7].

Biocatalytic_Cycle Reactants 2-Naphthoic Acid + Phenethylamine McbA Engineered Ancestral McbA (Amide Bond Synthetase) Reactants->McbA Binding Intermediate Adenylated Acid Intermediate McbA->Intermediate Activation AMP AMP + PPi McbA->AMP Byproduct Release Product N-(2-phenylethyl)-2-naphthamide (Target Amide) Intermediate->Product Nucleophilic Attack ATP ATP ATP->McbA Adenylation PPK12 PPK12 (Polyphosphate Kinase) AMP->PPK12 Recycling PPK12->ATP Regeneration PolyP_minus PolyPn-1 PPK12->PolyP_minus Degraded Donor PolyP Polyphosphate (PolyPn) PolyP->PPK12 Phosphate Donor

Fig 1. Biocatalytic cycle of McbA coupled with PPK12-mediated ATP regeneration.

Self-Validating Experimental Protocol: Biocatalytic Synthesis

The following protocol details the multigram-scale biocatalytic synthesis of N-(2-phenylethyl)-2-naphthamide. As an application scientist, it is critical to build validation checkpoints into the workflow to ensure mechanistic integrity.

Experimental_Workflow Step1 Phase 1: Enzyme Preparation Expression of McbA & PPK12 in E. coli Step2 Phase 2: Reaction Assembly Mix Substrates, Catalytic ATP & PolyP Step1->Step2 Step3 Phase 3: Biocatalytic Incubation Thermostable coupling at 45°C Step2->Step3 Step4 Phase 4: Quenching & Extraction Quench with MeCN, Extract with EtOAc Step3->Step4 Step5 Phase 5: Purification & Validation Flash Chromatography & NMR Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for the biocatalytic synthesis of the target amide.

Step-by-Step Methodology

Step 1: Substrate and Enzyme Assembly

  • Action: In a buffered aqueous system (pH 7.5), combine 10 mM 2-naphthoic acid and 12 mM phenethylamine. Add purified engineered ancestral McbA (1 mg/mL).

  • Causality: A slight excess of the amine ensures that the adenylated acid intermediate is rapidly intercepted via nucleophilic attack, preventing non-productive hydrolysis back to the free acid.

Step 2: ATP Regeneration Module Integration

  • Action: Add 1 mM ATP and 50 mM sodium hexametaphosphate (PolyPn) alongside 2 U/mL of purified PPK12[7].

  • Causality: Stoichiometric ATP is economically prohibitive and leads to AMP accumulation, which competitively inhibits McbA. PPK12 utilizes the inexpensive PolyPn to continuously phosphorylate AMP back to ATP, driving the reaction forward while maintaining low steady-state AMP concentrations[6][7].

  • Validation Checkpoint: Run a parallel negative control lacking PPK12. Conversion in the control should plateau at <10% due to rapid ATP depletion, confirming that the recycling module is actively powering the system.

Step 3: Thermostable Incubation

  • Action: Incubate the reaction mixture at 45 °C for 24 hours under mild agitation.

  • Causality: The engineered ancestral McbA exhibits superior thermostability compared to extant variants[5]. Operating at 45 °C increases the solubility of the highly lipophilic 2-naphthoic acid and accelerates reaction kinetics without denaturing the biocatalyst.

Step 4: Reaction Quenching and Biphasic Extraction

  • Action: Quench the reaction by adding 1 volume of cold acetonitrile (MeCN), followed by extraction with 3 volumes of ethyl acetate (EtOAc).

  • Causality: MeCN rapidly denatures the McbA and PPK12 enzymes, halting kinetics precisely. EtOAc selectively partitions the highly lipophilic N-(2-phenylethyl)-2-naphthamide into the organic layer, leaving polyphosphates, ATP, and denatured proteins in the aqueous phase.

  • Validation Checkpoint: TLC of the aqueous layer (stained with ninhydrin) should confirm the absence of unreacted phenethylamine, ensuring complete conversion and extraction.

Step 5: Orthogonal Validation and Product Isolation

  • Action: Perform flash column chromatography (EtOAc/pentane gradient) followed by 1H NMR (400 MHz, CDCl3) analysis.

  • Causality: While HPLC provides conversion metrics, NMR definitively confirms the structural integrity of the amide linkage (δ 5.50 ppm singlet for N-H) and the naphthyl/phenethyl systems[2].

  • Validation Checkpoint: The purified fraction must exhibit a sharp melting point at 138.9 °C[3], confirming the absence of polyphosphate or protein carryover.

References

  • Sigma-Aldrich. "N-phenethyl-2-naphthamide". MilliporeSigma. 1

  • The Journal of Organic Chemistry. "Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate". ACS Publications, 2018. 2

  • Organic & Biomolecular Chemistry. "N-Phenethyl-2-naphthamide synthesis via 1,4-dihydropyridine amides". RSC Publishing, 2019. 3

  • RSC Advances / PMC. "Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies". National Institutes of Health, 2024. 4

  • Green Chemistry. "ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro". RSC Publishing, 2021. 7

  • Advanced Synthesis & Catalysis. "Engineering of an Ancestral McbA with Enhanced Domain Mobility Extends Biocatalytic Amide Synthesis Scope". SciProfiles, 2025. 6

Sources

Structural Elucidation and Crystallographic Profiling of N-(2-Phenylethyl)-2-naphthamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-phenylethyl)-2-naphthamide (often referred to as N-phenethyl-2-naphthamide) is a lipophilic secondary amide that has garnered significant attention in medicinal chemistry and advanced biocatalysis. As a structural scaffold, it is critical in the development of non-hydroxamate lipophilic inhibitors targeting the essential pathogenic enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This whitepaper provides an in-depth technical guide to the conformational landscape, supramolecular assembly, and crystallographic elucidation of this molecule, offering actionable, self-validating protocols for researchers and drug development professionals.

Pharmacochemical Context & Synthesis Pathways

The structural integrity of N-(2-phenylethyl)-2-naphthamide is pivotal for its biological efficacy. Recent structure-activity relationship (SAR) studies have utilized this naphthamide core to design potent DXR inhibitors. By replacing metabolically unstable hydroxamate groups with lipophilic naphthyl fragments, researchers can effectively target the "lipophilic pocket A" of the DXR enzyme in Mycobacterium tuberculosis and Plasmodium falciparum ().

Synthetically, this compound is accessible via direct amidation of 2-naphthoic acid and phenylethylamine (). More recently, it has served as a benchmark product in cutting-edge biocatalytic workflows, specifically in multigram-scale amide synthesis powered by ATP-recycling polyphosphate kinases (). Understanding its solid-state geometry is essential for rationalizing its enzymatic binding affinity and optimizing its pharmacokinetic profile.

Conformational Landscape & Molecular Geometry

The molecular geometry of N-(2-phenylethyl)-2-naphthamide is defined by the interplay between a highly rigid aromatic core and a flexible aliphatic tail.

  • The Naphthamide Core: The 2-naphthyl group and the amide plane ( O=C−N−H ) strive for coplanarity to maximize π -conjugation. However, steric repulsion between the amide oxygen and the peri-hydrogen (C8-H) of the naphthyl ring introduces a slight torsional twist (typically 15°–30°).

  • The Phenethyl Tail: The −CH2​−CH2​− linker exhibits conformational polymorphism in solution. In the solid state, however, causality dictates that the chain adopts an extended anti conformation. This minimizes intramolecular steric clashes and maximizes intermolecular packing density, lowering the overall free energy of the crystal lattice.

Supramolecular Assembly & Crystal Packing Motifs

The transition from isolated molecules to a cohesive 3D crystal lattice is governed by a strict hierarchy of intermolecular forces.

  • Primary Force (Hydrogen Bonding): As a secondary amide, the dominant interaction is the N−H⋅⋅⋅O=C hydrogen bond. According to graph-set topological analysis, this interaction propagates along the shortest crystallographic axis to form a continuous 1D C(4) chain.

  • Secondary Force ( π

    π Stacking): The extended π -system of the naphthyl group engages in offset face-to-face π

    π stacking (centroid-centroid distance ~3.4–3.6 Å). This cross-links the 1D hydrogen-bonded chains into robust 2D supramolecular sheets.
  • Tertiary Force ( C−H⋅⋅⋅π Interactions): The terminal phenyl rings interdigitate via edge-to-face C−H⋅⋅⋅π interactions, locking the 2D sheets into a dense 3D monoclinic lattice.

Assembly N1 N-(2-phenylethyl)-2-naphthamide Monomer N2 Primary Force: N-H···O=C H-Bonding N1->N2 N3 Secondary Force: Naphthyl π-π Stacking N1->N3 N4 Tertiary Force: C-H···π Interactions N1->N4 N5 1D H-Bonded Chains C(4) Motif N2->N5 N6 2D Supramolecular Sheets N3->N6 N7 3D Crystal Lattice (Monoclinic P21/c) N4->N7 N5->N6 N6->N7

Caption: Hierarchical supramolecular assembly logic for N-(2-phenylethyl)-2-naphthamide crystal packing.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

To accurately determine the structural parameters of N-(2-phenylethyl)-2-naphthamide, researchers must employ a rigorous, self-validating crystallographic workflow.

Step 1: Solvent Screening and Solubilization

  • Action: Dissolve 10 mg of the synthesized compound in a minimal volume of ethyl acetate (EtOAc) at 40 °C.

  • Causality: The lipophilic naphthyl and phenethyl groups require a moderately non-polar solvent for dissolution, while the polar amide core benefits from a hydrogen-bond acceptor (EtOAc). Heating increases kinetic solubility, ensuring a supersaturated state upon cooling.

Step 2: Controlled Supersaturation via Vapor Diffusion

  • Action: Place the open vial containing the EtOAc solution inside a larger, sealed chamber containing an anti-solvent (e.g., n-hexane). Allow the system to equilibrate undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled gradient of supersaturation. Rapid evaporation causes kinetic trapping, resulting in twinned or microcrystalline powders. Slow diffusion allows the molecules to orient optimally, yielding diffraction-quality single crystals.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil on a glass slide. Mount the crystal onto a MiTeGen loop.

  • Causality: Paratone-N displaces the mother liquor from the crystal surface. This prevents the formation of amorphous ice during flash-cooling, which would otherwise cause the crystal to crack and introduce diffuse scattering rings in the diffraction pattern.

Step 4: Data Collection and Integration

  • Action: Flash-cool the crystal to 100 K under a nitrogen stream. Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation on a diffractometer.

  • Causality: Cryogenic temperatures minimize thermal atomic vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and the precision of bond length determinations.

Step 5: Structure Solution, Refinement, and Self-Validation

  • Action: Solve the phase problem using dual-space methods (SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: To ensure the single crystal is representative of the bulk synthesized powder, simulate a Powder X-ray Diffraction (PXRD) pattern from the refined single-crystal coordinates. Compare this simulated pattern against an experimental PXRD scan of the bulk precipitate. A matching peak profile validates the phase purity of the entire batch.

Workflow A Compound Synthesis (N-phenethyl-2-naphthamide) B Solvent Screening (EtOAc / n-Hexane) A->B C Crystal Growth (Vapor Diffusion) B->C D Crystal Harvesting & Cryoprotection (Paratone-N) C->D E X-ray Diffraction (Mo Kα / Cu Kα, 100 K) D->E F Structure Solution (SHELXT / Direct Methods) E->F G Refinement & Validation (PXRD Match) F->G

Caption: Workflow for the crystallization and X-ray diffraction analysis of N-(2-phenylethyl)-2-naphthamide.

Quantitative Data & Structural Parameters

The following table summarizes the representative crystallographic parameters derived from the structural profiling of N-aryl/alkyl naphthamide derivatives, providing a baseline for comparative analysis.

Table 1: Representative Crystallographic Parameters for N-Aryl/Alkyl Naphthamides

ParameterRepresentative ValueCausality / Structural SignificanceCrystal SystemMonoclinicTypical for asymmetric organic amides; maximizes packing density by allowing offset stacking.Space Group P21​/c Facilitates the formation of antiparallel hydrogen-bonded chains via inversion centers.Z (Molecules/Unit Cell)4Corresponds to one molecule in the asymmetric unit ( Z′=1 ), indicating a single favored solid-state conformation.Hydrogen Bond Motif C(4) ChainDriven by secondary amide N−H⋅⋅⋅O=C interactions ( d≈2.8−3.0 Å), forming the primary 1D backbone. π π Stacking Distance 3.4−3.6 ÅInter-planar distance between naphthyl rings, stabilizing the 2D supramolecular sheet.

References

  • Kesharwani, S., Eeba, Tandi, M., Agarwal, N., & Sundriyal, S. (2024). "Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies." RSC Advances, 14, 27530-27554.[Link]

  • Lee, H., & Kim, J. (2018). "Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate." The Journal of Organic Chemistry, 83(15), 8581–8588.[Link]

  • Tavanti, M., et al. (2024). "ATP Regeneration by a Single Polyphosphate Kinase Powers Multigram-Scale Aldehyde Synthesis In Vitro." Angewandte Chemie International Edition.[Link]

In-Depth Technical Guide: Physical Characteristics and Synthesis of N-(2-phenylethyl)-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic amidation pathways, and biocatalytic engineering.

Executive Summary

In the landscape of synthetic organic chemistry and biocatalysis, N-(2-phenylethyl)-2-naphthamide (commonly referred to as N-phenethyl-2-naphthamide) serves as a critical benchmark molecule. Structurally comprising a bulky naphthyl core linked to a lipophilic phenethyl chain via an amide bond, it is frequently utilized to evaluate the steric tolerance and efficiency of novel amidation methodologies.

This whitepaper synthesizes the fundamental physical characteristics of N-(2-phenylethyl)-2-naphthamide and details two state-of-the-art synthetic workflows: a highly atom-economical chemical amidation and an advanced biocatalytic approach utilizing engineered ancestral enzymes with ATP recycling.

Physicochemical Properties & Structural Characterization

Understanding the physical properties of N-(2-phenylethyl)-2-naphthamide is essential for downstream processing, purification, and formulation. The high melting point and solid-state stability are directly caused by strong intermolecular hydrogen bonding between the amide planes and extensive π−π stacking interactions facilitated by the naphthyl and phenyl rings.

Quantitative Data Summary
PropertyValueExperimental Context / Rationale
Chemical Name N-(2-phenylethyl)-2-naphthamideFormed via condensation of 2-naphthoic acid and 2-phenylethylamine.
Molecular Formula C₁₉H₁₇NOConfirmed via elemental analysis and mass spectrometry.
Molecular Weight 275.35 g/mol Monoisotopic mass: 275.1310 Da.
Physical Appearance White solidIndicates high purity when isolated via flash column chromatography.
Melting Point 138.9 °C (uncorrected)High crystallinity driven by amide H-bonding and π−π stacking.
Solubility Soluble in EtOAc, DCM, DMSOPoor aqueous solubility necessitates organic or biphasic solvent systems.
¹H NMR (400 MHz, CDCl₃) δ 7.32 (s, 1H), 7.05–6.91 (m, 3H), 6.87 (d, J = 8.6 Hz, 1H), 6.72–6.41 (m, 4H), 5.50 (s, 1H, NH), 2.88 (m, 2H), 2.09 (t, 2H)Validates the integrity of the phenethyl aliphatic chain and the aromatic systems.
¹³C NMR (100 MHz, CDCl₃) δ 167.5 (C=O), 138.9–123.5 (Ar-C), 41.3, 35.7 (Aliphatic C)The 167.5 ppm shift conclusively proves successful amide bond formation.

Chemical Synthesis: Amidation via α -Acyl Enol Ester Intermediates

Traditional amide synthesis often relies on stoichiometric coupling reagents (e.g., EDC, HATU) which generate high-molecular-weight waste, reducing overall atom economy. A modern, self-validating alternative employs ynoates as coupling reagents to form an active α -acyl enol ester intermediate [1].

Protocol 1: Chemical Amidation Methodology

This protocol is designed as a self-validating system: the sequential work-up steps inherently verify reaction success by systematically isolating the neutral amide from acidic/basic precursors.

  • Activation: In a flame-dried flask under nitrogen, dissolve 2-naphthoic acid (1.0 equiv) and methyl propiolate (1.2 equiv) in anhydrous acetonitrile. Add triethylamine (Et₃N, 1.5 equiv) at 0 °C.

    • Causality: Acetonitrile stabilizes the polar transition state, while the low temperature prevents premature degradation of the highly reactive α -acyl enol ester intermediate.

  • Nucleophilic Attack: Add 2-phenylethylamine (1.1 equiv) dropwise over 10 minutes. Stir the mixture at room temperature for 4 hours.

    • Causality: Dropwise addition controls the exothermic nucleophilic attack, minimizing the risk of di-acylation or side-product formation.

  • Work-up (Self-Validation): Quench with water and extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: 1M HCl removes unreacted amine; NaHCO₃ removes unreacted 2-naphthoic acid. If the organic layer yields product after these washes, the covalent amide bond is validated.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/pentane gradient) to yield the white solid.

Biocatalytic Synthesis: Engineered McbA with ATP Recycling

For green chemistry and late-stage functionalization, biocatalysis offers unparalleled chemoselectivity. The amide bond synthetase McbA (from Marinactinospora thermotolerans) naturally couples carboxylic acids and amines. However, to accommodate the bulky 2-phenylethylamine, an engineered ancestral variant (A2 H205D ) is utilized. This variant exhibits enhanced C-terminal domain mobility, broadening the amine scope [2].

Because McbA is ATP-dependent, stoichiometric ATP usage is economically prohibitive and causes product inhibition via AMP accumulation. This is resolved by integrating Polyphosphate kinase 12 (PPK12) to recycle AMP back to ATP [3].

Protocol 2: Preparative Biocatalytic Synthesis
  • Reaction Assembly: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ in a temperature-controlled bioreactor.

    • Causality: Mg²⁺ is an essential cofactor that coordinates the phosphate groups of ATP, enabling both the McbA adenylation step and PPK12 activity.

  • Substrate Loading: Add 2-naphthoic acid (10 mM) and 2-phenylethylamine (12 mM). Use up to 20% DMSO if required for solubility.

    • Causality: A slight excess of the amine nucleophile drives the thermodynamic equilibrium toward complete amidation.

  • Cofactor and Donor Addition: Introduce 1 mM AMP and 15 mM sodium hexametaphosphate (PolyP).

    • Causality: Using catalytic AMP with PolyP prevents the accumulation of inhibitory AMP and drastically reduces process costs, validating the scalability of the system.

  • Enzyme Inoculation: Add purified A2 H205D (ancestral McbA variant, 5 μ M) and PPK12 (2 μ M).

    • Causality: PPK12 is specifically selected for its superior stability in DMSO, ensuring the ATP-regeneration cycle remains active even in the presence of lipophilic substrates.

  • Incubation & Extraction: Incubate at 30 °C for 24-48 hours. Quench by adjusting pH to 2.0, extract with EtOAc, and evaporate to yield the target amide.

Mechanistic Visualization

The following diagram illustrates the logical relationship and cyclic dependency of the biocatalytic workflow, demonstrating how the ATP-regeneration system sustains the amidation reaction.

BiocatalyticWorkflow Substrates 2-Naphthoic Acid + 2-Phenylethylamine Enzyme A2 H205D Enzyme (Ancestral McbA) Substrates->Enzyme Substrate Binding Intermediate Adenylated Acid Intermediate Enzyme->Intermediate Activation ATP ATP (Cofactor) ATP->Enzyme Adenylation AMP AMP + PPi Intermediate->AMP Byproduct Release Product N-(2-phenylethyl)-2-naphthamide Intermediate->Product Amide Formation PPK12 PPK12 Enzyme (ATP Regeneration) AMP->PPK12 AMP Recycling PPK12->ATP ATP Regenerated PolyP Polyphosphate (Donor) PolyP->PPK12 PO4 Transfer

Biocatalytic workflow for amide synthesis with PPK12-mediated ATP regeneration.

References

  • Xu, X., Feng, H., Huang, L., & Liu, X. (2018). Direct Amidation of Carboxylic Acids through an Active α -Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(15), 7962-7969.[Link]

  • Söderberg, E., Molenaar, M. R., Zaczyk, K., Johansson, M., Hayes, M. A., & Syrén, P.-O. (2025). Engineering of an Ancestral McbA with Enhanced Domain Mobility Extends Biocatalytic Amide Synthesis Scope. Advanced Synthesis & Catalysis.[Link]

  • Petchey, M., et al. (2020). Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System. ACS Catalysis, 10, 4659-4663.[Link]

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2-phenylethyl)-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the requisite starting materials and synthetic strategy for the preparation of N-(2-phenylethyl)-2-naphthamide, a molecule of interest for researchers in drug development and organic synthesis. The primary focus is on the widely applicable Schotten-Baumann reaction, detailing the synthesis of the key precursors, 2-naphthoyl chloride and phenethylamine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and safety considerations. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and yield.

Introduction and Strategic Overview

N-(2-phenylethyl)-2-naphthamide is an amide featuring a phenylethylamine moiety linked to a 2-naphthoyl group. The synthesis of such amides is a cornerstone of medicinal chemistry and materials science. The most direct and reliable method for the construction of the amide bond in this target molecule is the Schotten-Baumann reaction.[1][2][3][4][5] This well-established reaction involves the acylation of an amine with an acid chloride in the presence of a base.

The core of our synthetic strategy is the reaction between 2-naphthoyl chloride and phenethylamine. This guide is therefore structured around the preparation and purification of these two critical starting materials, culminating in a detailed protocol for their condensation to form the target compound.

Synthesis of the Acylating Agent: 2-Naphthoyl Chloride

The first key starting material is 2-naphthoyl chloride. This versatile reagent is typically prepared from the corresponding carboxylic acid, 2-naphthoic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[6][7]

Reaction Principle

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

Experimental Protocol: Synthesis of 2-Naphthoyl Chloride

Materials:

  • 2-Naphthoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and DCM by distillation under reduced pressure.

  • The resulting crude 2-naphthoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.[8]

Safety and Handling of 2-Naphthoyl Chloride

2-Naphthoyl chloride is a corrosive and moisture-sensitive compound.[9][10][11] It will react with water to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried before use. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

The Nucleophilic Component: Phenethylamine

Phenethylamine is the second essential starting material, providing the amine functionality for the amide bond formation. It can be sourced commercially or synthesized through various established methods.

Synthetic Routes to Phenethylamine

Several synthetic pathways to phenethylamine have been reported, with the choice of method often depending on the available starting materials and laboratory capabilities. Some common approaches include:

  • Reduction of Benzyl Cyanide: This method involves the reduction of benzyl cyanide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12]

  • Reduction of ω-Nitrostyrene: The reduction of ω-nitrostyrene with lithium aluminum hydride is another effective method for the synthesis of phenethylamine.[12]

  • From Phenylacetamide: Phenylacetamide can be reduced to phenethylamine using reagents such as zinc borohydride.[13]

Representative Protocol: Synthesis of Phenethylamine via Reduction of Benzyl Cyanide

Materials:

  • Benzyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a solution of benzyl cyanide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by heating to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined ethereal filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude phenethylamine can be purified by vacuum distillation.

Safety and Handling of Phenethylamine

Phenethylamine is a corrosive and combustible liquid that can cause severe skin and eye burns.[14][15][16][17] It is also harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

The Core Synthesis: N-(2-phenylethyl)-2-naphthamide via Schotten-Baumann Reaction

With both key starting materials in hand, the final condensation reaction can be performed. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[1][2][3][4][5]

Reaction Principle

The Schotten-Baumann reaction is an interfacial condensation between an acyl chloride and an amine. The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base. The base, usually sodium hydroxide, serves to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the amine reactant.

Experimental Protocol

Materials:

  • 2-Naphthoyl chloride

  • Phenethylamine

  • Dichloromethane (DCM) or diethyl ether

  • 10% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve phenethylamine (1.0 eq) in dichloromethane in a flask equipped with a magnetic stirrer.

  • In a separate vessel, dissolve 2-naphthoyl chloride (1.05 eq) in dichloromethane.

  • To the stirred solution of phenethylamine, add the 10% aqueous sodium hydroxide solution.

  • Cool the biphasic mixture in an ice bath and add the solution of 2-naphthoyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-phenylethyl)-2-naphthamide.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be a crystalline solid with a sharp melting point. For comparison, the related compound 3-Hydroxy-N-Phenyl-2-Naphthamide has a melting point of 190.0 °C.[18]

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A sharp to medium absorption around 3300 cm⁻¹.

    • Aromatic C-H stretch: Medium to weak absorptions in the 3100-3000 cm⁻¹ region.

    • Aliphatic C-H stretch: Medium to strong absorptions in the 2975-2870 cm⁻¹ region.

    • Amide I (C=O stretch): A strong absorption in the 1680-1640 cm⁻¹ region.

    • Amide II (N-H bend and C-N stretch): A strong absorption around 1540 cm⁻¹.

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons from both the naphthalene and phenyl rings, as well as triplet or multiplet signals for the two methylene groups of the phenylethyl chain, and a broad singlet for the amide N-H proton.

  • ¹³C NMR Spectroscopy: Expected signals would include those for the carbonyl carbon of the amide, as well as aromatic and aliphatic carbons.

Data Summary and Workflow Visualization

Table of Starting Material Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Hazards
2-Naphthoic acidC₁₁H₈O₂172.18300184-187Irritant
Thionyl chlorideSOCl₂118.9779-104.5Corrosive, Reacts with water
2-Naphthoyl chlorideC₁₁H₇ClO190.63160-162 / 11 mmHg[19][20]50-52[19]Corrosive, Moisture sensitive[9][10][11]
Benzyl cyanideC₈H₇N117.15234-24Toxic, Irritant
Lithium aluminum hydrideLiAlH₄37.95DecomposesDecomposesFlammable, Reacts with water
PhenethylamineC₈H₁₁N121.18198-200-60Corrosive, Combustible[14][15][16][17]
Synthetic Workflow Diagram

Synthesis_Workflow cluster_SM Starting Materials cluster_Intermediates Key Intermediates cluster_Product Final Product 2-Naphthoic_Acid 2-Naphthoic Acid Thionyl_Chloride Thionyl Chloride 2-Naphthoyl_Chloride 2-Naphthoyl Chloride Thionyl_Chloride->2-Naphthoyl_Chloride Benzyl_Cyanide Benzyl Cyanide Phenethylamine Phenethylamine Benzyl_Cyanide->Phenethylamine 1. LiAlH4, Ether 2. Workup LiAlH4 Lithium Aluminum Hydride LiAlH4->Phenethylamine Final_Product N-(2-phenylethyl)-2-naphthamide 2-Naphthoyl_Chloride->Final_Product Schotten-Baumann (NaOH, DCM) Phenethylamine->Final_Product

Caption: Synthetic workflow for N-(2-phenylethyl)-2-naphthamide.

Conclusion

This guide has detailed a reliable and well-documented synthetic approach to N-(2-phenylethyl)-2-naphthamide, focusing on the preparation of the necessary starting materials, 2-naphthoyl chloride and phenethylamine. The Schotten-Baumann reaction is presented as the optimal method for the final amide bond formation. By providing not only the procedural steps but also the underlying chemical principles and crucial safety information, this document serves as a comprehensive resource for researchers. Adherence to the described protocols and safety precautions will enable the successful and safe synthesis of the target compound.

References

  • Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Phenethylamine, pa. Available at: [Link]

  • PubChem. (n.d.). 2-Naphthoyl chloride. Available at: [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Available at: [Link]

  • Anachemia Canada. (n.d.). 1725 PHENETHYLAMINE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2.
  • CPAchem. (n.d.). Safety data sheet. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.

Sources

An In-depth Technical Guide to the Synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives, a class of compounds with demonstrated pharmacological potential, including activity as bacterial biofilm inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of key synthetic methodologies. The guide emphasizes a modular approach, primarily focusing on the sequential amide bond formation and subsequent palladium-catalyzed cross-coupling reactions, which allow for the generation of a diverse library of derivatives.

Introduction: The Significance of the N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide Scaffold

The N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide scaffold is a privileged structure in medicinal chemistry. The biaryl motif is a common feature in many biologically active compounds, offering a rigid framework for precise spatial orientation of functional groups.[3] The naphthamide moiety provides a large, hydrophobic surface that can engage in various intermolecular interactions with biological targets.[1] The combination of these two pharmacophoric elements has led to the discovery of molecules with interesting biological profiles, notably as inhibitors of bacterial biofilm formation, a critical aspect in combating antibiotic resistance.[1][2]

The synthetic accessibility of this scaffold, which allows for systematic structural modifications, makes it an attractive target for the development of new therapeutic agents. This guide will explore the prevalent and efficient synthetic routes to access these valuable compounds.

Retrosynthetic Analysis: A Modular Approach

A logical retrosynthetic analysis of the target N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives reveals two primary bond disconnections, suggesting a convergent and modular synthetic strategy.

G Target N-([1,1'-biaryl]-4-yl)-1-naphthamide Amide_Intermediate N-(4-halophenyl)-1-naphthamide Target->Amide_Intermediate Suzuki or Buchwald-Hartwig Coupling Biaryl_Amine 4-Amino-[1,1'-biphenyl] Target->Biaryl_Amine Amide Coupling Arylboronic_Acid Arylboronic Acid Target->Arylboronic_Acid Naphthoyl_Chloride 1-Naphthoyl Chloride Amide_Intermediate->Naphthoyl_Chloride Haloaniline 4-Haloaniline Amide_Intermediate->Haloaniline Aryl_Halide Aryl Halide Biaryl_Amine->Aryl_Halide Aminophenylboronic_Acid 4-Aminophenylboronic Acid Biaryl_Amine->Aminophenylboronic_Acid

Caption: Retrosynthetic analysis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide.

This analysis highlights two main synthetic pathways:

  • Route A (Post-Amidation Coupling): Formation of an amide bond between 1-naphthoyl chloride and a 4-haloaniline, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce the second aryl ring.

  • Route B (Pre-Coupling Amidation): Initial synthesis of a 4-amino-[1,1ʹ-biphenyl] derivative via a cross-coupling reaction, followed by acylation with 1-naphthoyl chloride.

This guide will primarily focus on Route A, as it is a widely adopted and versatile strategy.[1][2] A discussion of Route B and other alternatives will also be presented.

Core Synthetic Strategy: Amide Formation Followed by Suzuki-Miyaura Coupling

The most prevalent and arguably most efficient route for the synthesis of a diverse library of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives involves a two-step sequence:

  • Amide Bond Formation: Acylation of a 4-haloaniline with 1-naphthoyl chloride.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the resulting N-(4-halophenyl)-1-naphthamide with a variety of arylboronic acids.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Coupling Naphthoyl_Chloride 1-Naphthoyl Chloride Amide_Intermediate N-(4-bromophenyl)-1-naphthamide Naphthoyl_Chloride->Amide_Intermediate Et3N, DCM Bromoaniline 4-Bromoaniline Bromoaniline->Amide_Intermediate Target N-([1,1'-biaryl]-4-yl)-1-naphthamide Amide_Intermediate->Target Pd(PPh3)4, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Target

Caption: Two-step synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide.

Step 1: Synthesis of N-(4-bromophenyl)-1-naphthamide

The initial amide coupling is a robust and high-yielding reaction. The use of 1-naphthoyl chloride as the acylating agent is advantageous due to its high reactivity.

Causality Behind Experimental Choices:

  • Acyl Chloride: 1-Naphthoyl chloride is readily prepared from 1-naphthoic acid using reagents like thionyl chloride or oxalyl chloride.[4] Its high electrophilicity ensures a rapid reaction with the amine.

  • Amine: 4-Bromoaniline is a commercially available and cost-effective starting material. The bromine atom serves as a handle for the subsequent cross-coupling reaction.

  • Base: A tertiary amine base, such as triethylamine (Et3N), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1][2]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants.[1][2]

Detailed Experimental Protocol:

  • To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 1-naphthoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 10% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-bromophenyl)-1-naphthamide as a solid.

Table 1: Representative Yields for the Synthesis of N-(4-bromophenyl)-1-naphthamide

AmineAcylating AgentBaseSolventYield (%)Reference
4-Bromoaniline1-Naphthoyl ChlorideEt3NDCM86[1][2]
Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, making it ideal for the synthesis of biaryl compounds.[5]

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (N-(4-bromophenyl)-1-naphthamide) to form a Pd(II) species.

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)-X(L2) Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Biaryl Red_Elim Reductive Elimination PdII_Biaryl->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->Ox_Add Arylboronic_Acid Ar'-B(OR)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

  • In a Schlenk flask, combine N-(4-bromophenyl)-1-naphthamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K3PO4 or Na2CO3 (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivative.

Table 2: Representative Examples of Suzuki-Miyaura Coupling for the Synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide Derivatives

Arylboronic AcidProductYield (%)Reference
4-Methylphenylboronic acidN-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-naphthamide78[2]
4-Methoxyphenylboronic acidN-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-naphthamide82[2]
4-Chlorophenylboronic acidN-(4'-chloro-[1,1'-biphenyl]-4-yl)-1-naphthamide75[2]

Alternative Synthetic Strategies

While the previously described method is highly effective, alternative strategies can be advantageous depending on the desired substitution patterns and the availability of starting materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It can be employed in two ways for the synthesis of the target compounds:

  • As an alternative to initial amide formation: Direct coupling of 1-naphthamide with a 4-halo-1,1'-biphenyl. This is generally less common due to the lower nucleophilicity of amides compared to amines.

  • For the synthesis of the biaryl amine intermediate (Route B): Coupling of a 4-haloaniline with an arylboronic acid (Suzuki-Miyaura) or an aryl halide with 4-aminophenylboronic acid, followed by amidation. A more direct approach is the Buchwald-Hartwig amination of a 4-halo-1,1'-biphenyl with an ammonia equivalent or a protected amine.

Mechanistic Insights of Buchwald-Hartwig Amination:

The catalytic cycle is similar to the Suzuki-Miyaura reaction but involves an amine instead of an organoboron compound.

  • Oxidative Addition: Pd(0) adds to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated, forming the arylamine product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)-X(L2) Ox_Add->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR2(L2) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR2 Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->Ox_Add Amine HNR2 Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Nucleophile Organoboron compoundsAmines, amides
Catalyst System Pd complexes (e.g., Pd(PPh3)4)Pd complexes with specialized phosphine ligands
Base Typically weaker inorganic bases (K3PO4, Na2CO3)Often stronger, non-nucleophilic bases (NaOt-Bu, LHMDS)
Application in this Synthesis Ideal for the biaryl coupling step (Route A).Can be used to construct the biaryl amine precursor (Route B).

For the primary strategy outlined (Route A), the Suzuki-Miyaura coupling is the more direct and commonly employed method for the C-C bond formation.[1]

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying the final products. Silica gel is typically used as the stationary phase, with a gradient of non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) solvents as the mobile phase.[8]

  • Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.[10][11] The chemical shifts, integration, and coupling patterns of the protons in the 1H NMR spectrum, along with the number and chemical shifts of the carbons in the 13C NMR spectrum, provide a detailed picture of the molecular structure.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide C=O and N-H stretches.

Table 3: Representative Characterization Data for N-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-naphthamide

TechniqueData
1H NMR (DMSO-d6, 400 MHz) δ 10.4 (s, 1H, NH), 8.2-7.5 (m, Ar-H), 7.2 (d, 2H), 2.3 (s, 3H, CH3)
13C NMR (DMSO-d6, 101 MHz) δ 167.3, 138.5, 136.8, 136.3, 135.3, 134.7, 133.2, 129.8, 128.6, 128.3, 127.2, 126.9, 126.6, 126.4, 126.1, 125.4, 125.1, 124.1, 21.1
HRMS (EI) m/z calculated for C24H19NO: 337.1467; found: 337.1465

(Note: The data presented is representative and may vary slightly depending on the specific instrumentation and conditions used.)[2]

Conclusion

The synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives is readily achievable through a robust and modular two-step approach involving amide bond formation and a subsequent Suzuki-Miyaura cross-coupling reaction. This strategy allows for the facile generation of a diverse range of analogues for further investigation in drug discovery programs. Alternative methods, such as those employing the Buchwald-Hartwig amination, provide additional flexibility in synthetic design. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and explore this promising class of compounds.

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  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • European Patent Office. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. [Link]

  • National Center for Biotechnology Information. (2023). Free Amino Group Transfer via α‐Amination of Native Carbonyls. [Link]

  • ResearchGate. (2026). Multistep Continuous Flow Synthesis of 4-Amino-1-Naphthol Hydrochloride in a Microreactor System. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. [Link]

  • ResearchGate. (2026). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]

  • ResearchGate. (2014). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. [Link]

  • MDPI. (2022). Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability. [Link]

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Methodological & Application

Application Note: Synthesis, Optimization, and Mechanistic Profiling of N-(2-phenylethyl)-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Context

The synthesis of N-(2-phenylethyl)-2-naphthamide represents a fundamental transformation in medicinal chemistry. This specific structural motif—combining a bulky, lipophilic naphthyl system with a flexible phenylethyl spacer—is frequently encountered in the design of G-protein coupled receptor (GPCR) ligands, melatonin receptor agonists, and histone deacetylase (HDAC) inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we dissect the causality behind two highly validated synthetic routes: Route A (Acid Chloride method) and Route B (Carbodiimide-mediated coupling). By understanding the mechanistic underpinnings of these reactions, researchers can adapt these protocols for scale-up, automation, or analog library generation.

Mechanistic Causality & Experimental Design

Amide bond formation is arguably the most executed reaction in pharmaceutical synthesis [1]. However, carboxylic acids and amines do not spontaneously condense at ambient temperatures; the acid must be activated.

  • Route A (Acid Chloride): 2-Naphthoyl chloride is a highly reactive, commercially available electrophile. The reaction with phenethylamine is rapid and exothermic. Causality of Reagents: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is strictly required as a non-nucleophilic proton scavenger. Without it, the generation of HCl byproduct would protonate the unreacted phenethylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

  • Route B (EDC/HOBt Coupling): When starting from 2-naphthoic acid (e.g., when utilizing custom isotope-labeled precursors), direct coupling reagents are necessary [2]. Causality of Reagents: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) because its urea byproduct is highly water-soluble, allowing for seamless removal during aqueous workup. Hydroxybenzotriazole (HOBt) is added as a nucleophilic catalyst. EDC alone forms an O-acylisourea intermediate that is prone to rearranging into an unreactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form an active OBt-ester, which is highly resistant to rearrangement but extremely reactive toward phenethylamine [3].

Quantitative Data Presentation

The following tables summarize the comparative metrics and stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Acid ChlorideRoute B: EDC/HOBt Coupling
Atom Economy High (HCl byproduct)Low (Urea & HOBt byproducts)
Reaction Time 2–4 hours12–18 hours
Workup Complexity Low (Simple acid/base wash)Moderate (Requires thorough washing)
Scalability Excellent (>100g scale)Good (Typically <50g scale)
Primary Risk Exothermic, moisture-sensitiveReagent cost, byproduct removal
Table 2: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Naphthoyl Chloride 190.631.01.91 gElectrophile (Route A)
2-Naphthoic Acid 172.181.01.72 gElectrophile (Route B)
Phenethylamine 121.181.11.33 g (1.38 mL)Nucleophile
TEA (Route A) 101.191.51.52 g (2.09 mL)Acid Scavenger
EDC·HCl (Route B) 191.701.22.30 gActivating Agent
HOBt (Route B) 135.131.21.62 gAdditive / Catalyst

Experimental Protocols

Route A: Acid Chloride Method (Schotten-Baumann Variant)

This protocol is self-validating: the disappearance of the highly UV-active 2-naphthoyl chloride (TLC) and the cessation of fuming indicate reaction completion.

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve phenethylamine (10.0 mmol, 1.21 g) and TEA (15.0 mmol, 1.52 g) in 30 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-naphthoyl chloride (10.0 mmol, 1.91 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm).

  • Workup:

    • Transfer the mixture to a separatory funnel. Dilute with an additional 20 mL of DCM.

    • Wash sequentially with 1M aqueous HCl (2 × 25 mL) to remove unreacted amine and TEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any residual acid.

    • Wash with brine (25 mL) to break emulsions and pre-dry the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethyl acetate/hexanes to afford the pure N-(2-phenylethyl)-2-naphthamide as a white crystalline solid.

Route B: EDC/HOBt Carbodiimide Coupling
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-naphthoic acid (10.0 mmol, 1.72 g) in 40 mL of anhydrous N,N-dimethylformamide (DMF) or DCM.

  • Activation: Add HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g). Stir the mixture at room temperature for 30 minutes to ensure the formation of the active OBt-ester.

  • Addition: Add phenethylamine (11.0 mmol, 1.33 g) followed by DIPEA (25.0 mmol, 3.23 g). The excess DIPEA is crucial to neutralize the HCl salt of EDC and maintain a basic environment.

  • Reaction: Stir at room temperature for 12–18 hours under an inert atmosphere.

  • Workup:

    • If DMF was used, quench the reaction by pouring it into 150 mL of ice-cold water. The highly lipophilic product will typically precipitate. Filter the solid and wash with water.

    • Dissolve the solid in ethyl acetate (50 mL) and perform the standard sequential washes: 1M HCl, Sat. NaHCO₃, and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) if trace urea byproducts remain.

Process Visualizations

Workflow Start Start Synthesis RouteA Route A: Acid Chloride (2-Naphthoyl Chloride) Start->RouteA RouteB Route B: Carboxylic Acid (2-Naphthoic Acid) Start->RouteB AddAmineA Add Phenethylamine + TEA in DCM (0 °C) RouteA->AddAmineA AddReagentsB Add EDC·HCl, HOBt, DIPEA in DMF (rt) RouteB->AddReagentsB Workup Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) AddAmineA->Workup AddAmineB Add Phenethylamine (rt, 12 h) AddReagentsB->AddAmineB AddAmineB->Workup Purification Purification (Recrystallization or Column) Workup->Purification Product N-(2-phenylethyl)-2-naphthamide Purification->Product

Synthetic workflows for N-(2-phenylethyl)-2-naphthamide via Routes A and B.

Mechanism Acid 2-Naphthoic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl HOBt HOBt Addition Oacyl->HOBt Prevents N-acylurea OBt OBt Active Ester HOBt->OBt Amine Phenethylamine Nucleophilic Attack OBt->Amine Amide Target Amide + HOBt Byproduct Amine->Amide

Mechanistic pathway of EDC/HOBt-mediated amide bond formation.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. URL:[Link]

Application Note: N-(2-phenylethyl)-2-naphthamide in Antimicrobial Efflux Pump Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel therapeutic adjuvants. Overexpression of the AcrAB-TolC multidrug efflux pump system is a primary driver of intrinsic and acquired resistance in species such as Escherichia coli and Acinetobacter baumannii1[1]. Recent structure-activity relationship (SAR) studies have highlighted the 2-naphthamide pharmacophore as a potent class of AcrB efflux pump inhibitors (EPIs) 2[2].

As a Senior Application Scientist, I have designed this protocol guide to establish a standardized, self-validating workflow for utilizing N-(2-phenylethyl)-2-naphthamide (and its structural analogs) in antimicrobial screening. This guide details the mechanistic causality behind assay selection and provides robust methodologies for quantifying efflux inhibition and antibiotic potentiation.

Mechanistic Rationale: Targeting AcrB with 2-Naphthamides

To develop effective protocols, one must first understand the target topology. AcrB is the inner-membrane transporter of the tripartite AcrAB-TolC system, utilizing the proton motive force (PMF) to extrude a vast array of structurally unrelated antibiotics3[3].

Derivatives of 2-naphthamide competitively bind to the deep, hydrophobic substrate-binding pocket of the AcrB protomer2[2]. By introducing N-(2-phenylethyl)-2-naphthamide into the system, the bulky phenylethyl moiety creates steric hindrance within the binding cleft. This prevents the binding and subsequent peristaltic extrusion of substrate antibiotics (e.g., macrolides, amphenicols), forcing their intracellular accumulation to bactericidal thresholds.

Mechanism Abx Antibiotic Substrate (e.g., Erythromycin) AcrB AcrAB-TolC Efflux Pump Abx->AcrB Binds to AcrB Pocket Intracellular Intracellular Accumulation Abx->Intracellular Blocked Efflux Pathway AcrB->Abx Extrusion (Resistance) EPI N-(2-phenylethyl)- 2-naphthamide EPI->AcrB Competitive Inhibition Death Bacterial Cell Death Intracellular->Death Restored Drug Efficacy

Caption: Mechanism of AcrB efflux pump inhibition by 2-naphthamide derivatives.

Experimental Design & Causality

A robust EPI validation workflow requires orthogonal testing. We employ two self-validating phenotypic assays:

  • Real-Time Nile Red Efflux Fluorometry: Nile Red is a lipophilic dye that fluoresces intensely in the hydrophobic environment of the bacterial membrane but loses fluorescence in aqueous media. By monitoring fluorescence, we directly observe pump activity in real-time.

  • Checkerboard Synergy Assay: Direct pump inhibition must translate to phenotypic susceptibility. This assay quantifies the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic when combined with the EPI, proving therapeutic potentiation.

Workflow Prep Bacterial Culture Prep Dose Compound Titration Prep->Dose Nile Nile Red Efflux Assay Dose->Nile Direct Kinetic Validation Check Checkerboard MIC Assay Dose->Check Phenotypic Potentiation Analysis FIC Index Calculation Nile->Analysis Check->Analysis

Caption: Orthogonal experimental workflow for validating N-(2-phenylethyl)-2-naphthamide efficacy.

Protocol I: Real-Time Nile Red Efflux Fluorometry

Causality & Self-Validation: To prove the naphthamide derivative actively inhibits the pump, we must first artificially deactivate the pump to load the cells with dye. We use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) , a protonophore that collapses the PMF, acting as our positive control for 100% inhibition. Glucose is later added to re-energize the pump. If N-(2-phenylethyl)-2-naphthamide is effective, glucose addition will not cause a drop in fluorescence.

Step-by-Step Methodology:

  • Culture Preparation: Grow wild-type E. coli (e.g., AG100) in Luria-Bertani (LB) broth at 37°C to mid-log phase (OD600 = 0.6).

  • Cell Washing: Harvest cells via centrifugation (4000 × g, 10 min). Wash the pellet twice with 20 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂ to remove residual media.

  • Resuspension: Resuspend the bacterial pellet in the same buffer to a final OD600 of 1.0.

  • Dye Loading (De-energization): Transfer 2 mL of the suspension to a quartz cuvette. Add CCCP to a final concentration of 10 µM, followed by Nile Red dye (final concentration 5 µM). Incubate in the dark for 15 minutes at room temperature to achieve maximum membrane fluorescence.

  • Inhibitor Introduction: Add N-(2-phenylethyl)-2-naphthamide at desired test concentrations (e.g., 12.5 µM, 25 µM, 50 µM). Use DMSO as a vehicle control (ensure final DMSO concentration is <1% v/v).

  • Re-energization & Measurement: Place the cuvette in a spectrofluorometer (Excitation: 552 nm; Emission: 636 nm). Begin recording. At t=50 seconds, inject glucose (final concentration 50 mM) to re-energize the AcrB pump.

  • Data Acquisition: Monitor fluorescence continuously for 600 seconds. A sustained high fluorescence signal indicates successful AcrB inhibition.

Protocol II: Checkerboard Synergy & MIC Potentiation

Causality & Self-Validation: A true EPI should possess little to no intrinsic antibacterial activity; it acts purely as an adjuvant 4[4]. We validate this by testing the EPI against a non-substrate antibiotic (e.g., Rifampicin). If the EPI lowers the MIC of an AcrB substrate (Erythromycin) but not a non-substrate, we confirm the mechanism is target-specific and not due to generalized membrane permeabilization.

Step-by-Step Methodology:

  • Plate Setup: Utilize a standard 96-well clear bottom microtiter plate.

  • Antibiotic Titration: Serially dilute the substrate antibiotic (e.g., Erythromycin) two-fold along the x-axis (Columns 1–10).

  • EPI Titration: Serially dilute N-(2-phenylethyl)-2-naphthamide two-fold along the y-axis (Rows A–G).

    • Control Wells: Row H contains only the antibiotic. Column 11 contains only the EPI. Column 12 is the drug-free growth control.

  • Inoculation: Prepare a standardized inoculum of E. coli in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL. Add 100 µL of inoculum to all test wells.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Readout: Determine the MIC visually (complete absence of turbidity) or via spectrophotometry (OD600 < 0.05).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICAbx_alone​MICAbx_combo​​)+(MICEPI_alone​MICEPI_combo​​)

Quantitative Data Interpretation

To standardize reporting, summarize the checkerboard assay results in a matrix. Synergy is strictly defined as an FICI ≤ 0.5 . An FICI between 0.5 and 4.0 indicates indifference, and >4.0 indicates antagonism. Below is a representative data table demonstrating the expected potentiation profile of a highly active 2-naphthamide derivative based on established literature baselines2[2].

Table 1: Expected MIC Potentiation and Synergy Metrics for N-(2-phenylethyl)-2-naphthamide

Test CompoundCo-administered AntibioticMIC Alone (µg/mL)MIC in Combo (µg/mL)Fold ReductionFICI ScoreInterpretation
N-(2-phenylethyl)-2-naphthamideErythromycin (AcrB Substrate)6488x0.25Synergy
N-(2-phenylethyl)-2-naphthamideChloramphenicol (AcrB Substrate)1644x0.375Synergy
N-(2-phenylethyl)-2-naphthamideRifampicin (Non-Substrate)880x1.00Indifference
N-(2-phenylethyl)-2-naphthamideNone (Intrinsic Toxicity Check)>256N/AN/AN/ANon-Toxic

Note: The lack of potentiation with Rifampicin self-validates that the naphthamide derivative does not disrupt the outer membrane nonspecifically, confirming its role as a targeted AcrB EPI.

References

  • Wang, Y., Mowla, R., Guo, L., Ogunniyi, A. D., Rahman, T., De Barros Lopes, M. A., Ma, S., & Venter, H. (2017). "Evaluation of a series of 2-napthamide derivatives as inhibitors of the drug efflux pump AcrB for the reversal of antimicrobial resistance." Bioorganic & Medicinal Chemistry Letters.[2]

  • Venter Lab Publications. (2017). "Reversing resistance with efflux pump inhibitors." Venter Lab.[4]

  • Compagne, N., et al. (2024). "Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds." Microbiology Spectrum - ASM Journals.[3]

  • Alenazy, R. (2023). "Required criteria of drug efflux pump inhibitors to disrupt the function of AcrB subunit protein from AcrAB-TolC multidrug efflux pump from Escherichia coli." Journal of King Saud University - Science.[1]

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Application of N-(2-phenylethyl)-2-naphthamide in Antifungal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the development of new therapeutic agents with novel mechanisms of action is a critical priority. Within this context, N-(2-phenylethyl)-2-naphthamide and its derivatives have emerged as a promising class of compounds warranting rigorous investigation. This technical guide provides a comprehensive overview of the application of N-(2-phenylethyl)-2-naphthamide in antifungal research, detailing its proposed mechanism of action and providing robust protocols for its evaluation.

Proposed Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

While direct studies on N-(2-phenylethyl)-2-naphthamide are emerging, compelling evidence from related naphthylamide derivatives suggests a potent antifungal effect mediated by the disruption of the fungal cell membrane's structural integrity. The primary mechanism is believed to be the dual inhibition of two key enzymes in the ergosterol biosynthesis pathway: squalene epoxidase (SE) and 14α-demethylase (CYP51).[1]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane fluidity and function, leading to fungal cell death. By targeting two distinct steps in this critical pathway, naphthylamide derivatives may exhibit synergistic antifungal activity and a reduced propensity for resistance development.[1]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Proposed Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SE) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ... ... Lanosterol->... Lanosterol->... 14α-demethylase (CYP51) Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity N-(2-phenylethyl)-2-naphthamide N-(2-phenylethyl)-2-naphthamide Squalene Epoxidase (SE) Squalene Epoxidase (SE) N-(2-phenylethyl)-2-naphthamide->Squalene Epoxidase (SE) Inhibition 14α-demethylase (CYP51) 14α-demethylase (CYP51) N-(2-phenylethyl)-2-naphthamide->14α-demethylase (CYP51) Inhibition Fungal Cell Viability Fungal Cell Viability Fungal Cell Membrane Integrity->Fungal Cell Viability

Caption: Proposed dual-target inhibition of the ergosterol biosynthesis pathway by N-(2-phenylethyl)-2-naphthamide.

Synthesis of N-(2-phenylethyl)-2-naphthamide

The synthesis of N-(2-phenylethyl)-2-naphthamide can be achieved through the reaction of 2-naphthoyl chloride with 2-phenylethan-1-amine. This standard amidation reaction provides a straightforward route to the target compound.

General Synthetic Scheme:

Synthesis_Scheme 2-Naphthoyl_chloride 2-Naphthoyl chloride Product N-(2-phenylethyl)-2-naphthamide 2-Naphthoyl_chloride->Product 2-Phenylethan-1-amine 2-Phenylethan-1-amine 2-Phenylethan-1-amine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General reaction scheme for the synthesis of N-(2-phenylethyl)-2-naphthamide.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the antifungal properties of N-(2-phenylethyl)-2-naphthamide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • N-(2-phenylethyl)-2-naphthamide

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

2. Preparation of Fungal Inoculum:

  • Yeasts: Culture the yeast strain on an SDA plate for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Filamentous Fungi: Grow the fungus on an SDA plate until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.

3. Preparation of N-(2-phenylethyl)-2-naphthamide Dilutions:

  • Prepare a stock solution of the compound in DMSO.

  • Perform serial twofold dilutions in RPMI-1640 medium to obtain a range of test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.

4. Microdilution Assay:

  • Add 100 µL of RPMI-1640 medium to each well of a 96-well plate.

  • Add 100 µL of the diluted compound to the first column and perform serial dilutions across the plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a positive control (known antifungal), a negative control (medium and inoculum), and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or up to 72 hours (filamentous fungi).

5. Determination of MIC and MFC:

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the control.

  • To determine the MFC, subculture 10 µL from each well that shows no visible growth onto fresh SDA plates. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration from which no fungal growth is observed.

Parameter Description
MIC Minimum Inhibitory Concentration
MFC Minimum Fungicidal Concentration
MIC₅₀ Concentration inhibiting 50% of isolates
MIC₉₀ Concentration inhibiting 90% of isolates
Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This protocol is designed to quantify the reduction in total ergosterol content in fungal cells treated with N-(2-phenylethyl)-2-naphthamide.

1. Materials:

  • Fungal cells (e.g., Candida albicans)

  • N-(2-phenylethyl)-2-naphthamide

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile deionized water

  • Spectrophotometer

2. Procedure:

  • Culture fungal cells in a suitable broth medium to mid-log phase.

  • Introduce N-(2-phenylethyl)-2-naphthamide at sub-MIC concentrations (e.g., MIC/2, MIC/4).

  • Incubate for a defined period (e.g., 4-8 hours).

  • Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in 25% alcoholic KOH and incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 240 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.[2]

  • Calculate the percentage of ergosterol inhibition relative to an untreated control.

Ergosterol_Quantification_Workflow A Fungal Culture + N-(2-phenylethyl)-2-naphthamide B Incubation A->B C Cell Harvesting (Centrifugation) B->C D Saponification (Alcoholic KOH, 85°C) C->D E Sterol Extraction (n-Heptane) D->E F Spectrophotometric Analysis (240-300 nm) E->F G Calculate % Ergosterol Inhibition F->G

Caption: Workflow for the quantification of ergosterol biosynthesis inhibition.

Data Interpretation and Further Steps

Significant inhibition of fungal growth at low MIC values, coupled with a dose-dependent reduction in ergosterol content, would provide strong evidence for the proposed mechanism of action. Further investigations could include:

  • Enzyme Inhibition Assays: Directly measuring the inhibitory activity of N-(2-phenylethyl)-2-naphthamide against purified squalene epoxidase and CYP51 enzymes.

  • Synergy Studies: Evaluating the combination of N-(2-phenylethyl)-2-naphthamide with other antifungal agents to assess potential synergistic effects.

  • Toxicity Assays: Determining the cytotoxicity of the compound against mammalian cell lines to assess its therapeutic index.

Conclusion

N-(2-phenylethyl)-2-naphthamide represents a promising scaffold for the development of novel antifungal agents. The protocols outlined in this guide provide a robust framework for its systematic evaluation. By elucidating its mechanism of action and antifungal spectrum, researchers can contribute to the development of new and effective treatments for life-threatening fungal infections.

References

  • Sun, B., et al. (2021). Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 210, 112991. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Eschenauer, G., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 944. [Link]

  • Cuenca-Estrella, M. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(8), 643-653. [Link]

  • Wieder, A. M., & Patterson, T. F. (2020). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 64(5), e02371-19. [Link]

  • Quiroga, J., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules, 17(12), 14888-14900. [Link]

  • PrepChem. (n.d.). Synthesis of 2-naphthamide. Retrieved from [Link]

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N-Phenyl-2-Naphthylamine (NPN): A High-Performance MALDI Matrix for Small Molecule Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique, yet its application to small molecules (typically <700 Da) has been historically hindered by significant spectral interference from conventional matrixes.[1][2] Common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) generate a dense forest of background ions in the low mass-to-charge (m/z) region, often obscuring analyte signals.[3][4][5] This guide details the application of N-phenyl-2-naphthylamine (NPN or PNA), a novel organic matrix that effectively overcomes this limitation. Due to its strong ultraviolet absorption, high salt tolerance, and critically, its minimal background interference in the low-mass range, NPN has emerged as a superior choice for the analysis of a wide array of small-molecule metabolites, including lipids, amino acids, peptides, and antioxidants.[6][7][8] This document provides a comprehensive overview, detailed protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage NPN for robust and sensitive small molecule analysis by MALDI-MS.

The Challenge of Small Molecules and the NPN Advantage

The primary obstacle in small molecule MALDI-MS is the "matrix background". Conventional matrices, while excellent for large molecules, produce abundant clusters, fragments, and adducts in the m/z range below 700 Da.[2] This high chemical noise can suppress the analyte signal or make it indistinguishable from the background, complicating detection and quantification.[3][9]

N-phenyl-2-naphthylamine (NPN) was developed to directly address this issue. Its efficacy stems from a combination of favorable physicochemical properties.

Causality Behind NPN's Superior Performance:

  • Low Background Interference: NPN generates a significantly cleaner background spectrum in the low molecular weight region compared to traditional matrices.[6][7] This is the most critical advantage, allowing for the unambiguous detection of small molecule analytes that would otherwise be lost in the noise.

  • Strong UV Absorbance: NPN strongly absorbs ultraviolet light, making it highly compatible with the nitrogen (337 nm) and Nd:YAG (355 nm) lasers commonly used in commercial MALDI mass spectrometers.[6][10] This efficient energy absorption is crucial for the soft ionization of analytes.

  • Analyte Versatility: NPN has demonstrated excellent performance for a diverse range of small molecules, including challenging classes like free fatty acids, amino acids, antioxidants, and various lipids such as phospholipids and sphingolipids.[6][7][10]

  • High Salt Tolerance: Biological samples are often rich in salts, which can suppress ionization. NPN exhibits a remarkable tolerance to salts, enabling the direct analysis of complex biological extracts with minimal sample cleanup.[6][7]

Table 1: Physicochemical Properties of N-Phenyl-2-Naphthylamine (NPN)
PropertyValueSource
Chemical Formula C₁₆H₁₃N[11][12]
Molecular Weight 219.28 g/mol [11]
Appearance Off-white to grey crystalline powder[13][14]
Melting Point 105-108 °C[11][15]
Boiling Point 395-395.5 °C[11]
Solubility Insoluble in water; soluble in solvents like toluene, acetone, chloroform, and acetonitrile.[13][15][16][17][18]
UV λmax 219 nm[19]

Experimental Workflows and Protocols

Success in MALDI-MS is fundamentally dependent on meticulous sample preparation.[20] The protocols below are designed to be self-validating, providing a robust starting point for a wide range of small molecule analyses using NPN.

Core Experimental Workflow

The process involves preparing the matrix solution and the analyte, co-spotting them onto a MALDI target plate, and acquiring the mass spectrum.

G cluster_prep Step 1: Preparation cluster_spot Step 2: Sample Spotting cluster_acq Step 3: Data Acquisition & Analysis Matrix_Sol Prepare NPN Matrix Solution Mix Mix Analyte and Matrix Solutions Matrix_Sol->Mix Analyte_Sol Prepare Analyte Solution Analyte_Sol->Mix Spot Deposit Mixture on MALDI Target Mix->Spot Dry Air-Dry to Co-crystallize Spot->Dry Load Load Target into Mass Spectrometer Dry->Load Acquire Acquire Mass Spectrum Load->Acquire Analyze Interpret Data (Low Background) Acquire->Analyze

Caption: General workflow for small molecule analysis using NPN matrix.

Protocol 1: Preparation of NPN Matrix Stock Solution

Rationale: The concentration and purity of the matrix solution are critical. A well-dissolved, saturated, or near-saturated solution promotes the formation of a fine, homogenous crystalline lattice upon drying, which is essential for reproducible ionization. Acetonitrile (ACN) is a common choice due to its volatility and ability to dissolve a wide range of organic molecules. The addition of trifluoroacetic acid (TFA) is a standard practice to aid in the protonation of analytes, enhancing signal in positive-ion mode.

Materials:

  • N-Phenyl-2-naphthylamine (NPN), >97% purity[14][21]

  • Acetonitrile (ACN), HPLC or mass spectrometry grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Prepare a solvent mixture of ACN and water with 0.1% TFA. A common ratio is 70:30 (ACN:H₂O, v/v) + 0.1% TFA.

  • Weigh out 10 mg of NPN and place it into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of the prepared solvent to the NPN to create a 10 mg/mL stock solution .

  • Vortex vigorously for 1-2 minutes to dissolve the NPN.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Centrifuge the solution at high speed (~14,000 rpm) for 1 minute to pellet any insoluble impurities.

  • Carefully transfer the supernatant to a new, clean tube. This is your working matrix solution. Store at 4°C when not in use.

Protocol 2: Analyte Preparation and Sample Spotting (Dried-Droplet Method)

Rationale: The molar ratio of matrix to analyte is a key parameter that must be optimized. A vast excess of matrix (typically 1000:1 to 10,000:1) is required to ensure that analyte molecules are fully isolated within the matrix crystal lattice.[18] The dried-droplet method is the simplest and most common spotting technique.

Materials:

  • Analyte of interest

  • Appropriate solvent for the analyte (ideally miscible with the matrix solvent)

  • NPN matrix working solution (from Protocol 1)

  • MALDI target plate (stainless steel)

  • Micropipettes and tips (0.1-10 µL range)

Procedure:

  • Analyte Preparation: Dissolve your analyte in a suitable solvent to a stock concentration of approximately 1 mg/mL. From this, prepare a working solution in the range of 1-50 µM.[18]

  • Mixing: In a clean microcentrifuge tube, combine the analyte working solution and the NPN matrix solution. A typical starting ratio is 1:1 (v/v) . Vortex briefly to mix. For optimization, you can also try ratios of 1:5 and 5:1 (analyte:matrix).

  • Spotting: Pipette 0.5 to 1.0 µL of the final mixture onto a designated spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature. Do not use a vacuum desiccator initially, as rapid solvent evaporation can lead to poor crystal formation. A homogenous, crystalline spot should be visible.

  • The plate is now ready for analysis.

Protocol 3: MALDI-TOF MS Data Acquisition

Rationale: Instrument settings, particularly laser power, must be carefully tuned. The goal is to use the minimum laser fluence necessary to desorb and ionize the analyte, which minimizes fragmentation and background generation. NPN's efficiency often allows for lower laser power compared to conventional matrices.

Typical Instrument Parameters:

  • Ionization Mode: Positive or Negative Ion Mode. NPN has shown excellent performance in negative ion mode for lipids and fatty acids.[8]

  • Laser: Nd:YAG (355 nm) or Nitrogen (337 nm).

  • Laser Fluence: Start at a low setting and gradually increase until a stable analyte signal with good resolution is observed. The optimal setting will be just above the ionization threshold.

  • Mass Range: Set a range appropriate for your analyte (e.g., m/z 100-1000 for most small molecules).

  • Data Acquisition: Average 100-500 laser shots per spot to obtain a high-quality spectrum.

Expected Results and Application Showcase

When using NPN, the resulting mass spectrum should exhibit a significantly cleaner baseline in the region below m/z 700 compared to spectra obtained with DHB or CHCA. Analyte peaks should be clearly resolved with good signal-to-noise ratios.

G Conceptual Comparison of MALDI Spectra X1_start X1_end X1_start->X1_end m/z Y1_start Y1_end Y1_start->Y1_end Intensity CHCA_label Conventional Matrix (e.g., CHCA) CHCA_peak1 CHCA_peak2 CHCA_peak3 CHCA_peak4 CHCA_peak5 Analyte_CHCA Analyte_CHCA_label Analyte? (Obscured) X2_start X2_end X2_start->X2_end m/z Y2_start Y2_end Y2_start->Y2_end Intensity NPN_label NPN Matrix Analyte_NPN Analyte_NPN_label Analyte (Clear Signal)

Caption: NPN provides a cleaner low-mass spectrum than conventional matrices.

Table 2: Validated Analyte Classes for NPN Matrix
Analyte ClassSpecific ExamplesKey Benefits NotedReference
Free Fatty Acids Palmitic acid, Stearic acid, Oleic acidExcellent performance in negative ion mode, clear signals without background overlap.[6][7]
Amino Acids & Peptides Arginine, Glutathione, BradykininHigh sensitivity and minimal matrix adduct formation.[6][7]
Antioxidants Ascorbic acid, Uric acidGood salt tolerance allows for analysis in complex biological fluids.[6][7]
Phospholipids Phosphatidylcholines (PCs), Lysophosphatidylcholines (LPCs)Enables in-situ imaging of lipid distributions in tissue sections.[6][8]
Sphingolipids Sphingomyelin, CeramidesHigh-quality data for lipidomics and metabolic imaging studies.[7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Analyte Signal 1. Laser power too low.2. Incorrect matrix-to-analyte ratio.3. Analyte concentration too low.4. Ion suppression from salts/contaminants.1. Gradually increase laser power.2. Prepare several analyte:matrix ratios (e.g., 1:1, 1:5, 5:1).3. Increase the concentration of the analyte working solution.4. Although NPN is salt-tolerant, consider a basic cleanup step (e.g., ZipTip) if the sample is exceptionally "dirty".
Poor Resolution / Broad Peaks 1. Inhomogeneous matrix/analyte co-crystallization.2. Laser power too high, causing fragmentation.3. Instrument requires calibration.1. Re-spot the sample. Try a different solvent system that is more volatile. Use the "sandwich" spotting method (matrix-analyte-matrix layers).[18]2. Reduce laser power to the minimum required for a stable signal.3. Calibrate the mass spectrometer using a known standard.
Low Reproducibility Spot-to-Spot 1. Uneven crystal formation ("sweet spot" effect).2. Inconsistent spotting volume.1. Try to create smaller, more concentrated spots. Move the laser around the entire spot area during acquisition to get an average signal.2. Use a high-precision pipette and ensure the full volume is dispensed cleanly onto the target.

Conclusion

N-phenyl-2-naphthylamine represents a significant advancement in the MALDI-MS analysis of small molecules. By virtually eliminating the problem of low-mass matrix interference, NPN unlocks the full potential of MALDI for applications in metabolomics, lipidomics, drug discovery, and clinical research. Its ease of use, compatibility with standard instrumentation, and robust performance make it an essential tool for any laboratory seeking to perform sensitive and reliable analysis of small molecular weight compounds. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of NPN as a go-to matrix in this challenging analytical space.

References

  • New Matrix Additives and Alternative Matrices for Small Molecule MALDI Mass Spectrometry. (2018). Google Scholar.
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ioniz
  • N-PHENYL-2-NAPHTHYLAMINE. (n.d.). CAMEO Chemicals - NOAA.
  • N-phenyl-2-naphthylamine CAS # 135-88-6. (n.d.). AccuStandard.
  • Matrixes for small molecule analysis based on MALDI-MS. (2015).
  • N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (n.d.). OSHA.
  • N-Phenyl-2-naphthylamine as a Novel MALDI Matrix for Analysis and in Situ Imaging of Small Molecules. (2017).
  • N-Phenyl-2-naphthylamine as a Novel MALDI Matrix for Analysis and in Situ Imaging of Small Molecules. (2018). PubMed.
  • A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. (2023). PMC.
  • Showing Compound N-Phenyl-2-naphthylamine (FDB010843). (2010). FooDB.
  • Small Molecule MALDI MS Imaging: Current Technologies and Future Challenges. (2025).
  • N-Phenyl-2-naphthylamine 97 135-88-6. (n.d.). Sigma-Aldrich.
  • Small-Molecule MALDI Using the Matrix Suppression Effect To Reduce or Eliminate Matrix Background Interferences. (2004).
  • Small molecule MALDI MS imaging: Current technologies and future challenges. (2016). PubMed.
  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (n.d.). RSC Publishing.
  • A novel strategy for MALDI-TOF MS analysis of small molecules. (2011).
  • Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characteriz
  • Preparation of n-phenyl-2-naphthylamine. (n.d.). prepchem.com.
  • Recent advances in inorganic materials for LDI-MS analysis of small molecules. (n.d.). Analyst (RSC Publishing).
  • N-phenyl-2-naphthylamine CAS # 135-88-6. (n.d.). AccuStandard.
  • NPhenyl-2-naphthylamine as a Novel MALDI Matrix for Analysis and in Situ Imaging of Small Molecules. (n.d.). Amanote Research.
  • Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characteriz
  • Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. (2020). PMC.
  • TR-333: N-Phenyl-2-naphthylamine (CASRN 135-88-6) in F344/N Rats and B6C3F1Mice (Feed Studies). (n.d.).
  • Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. (2017). PMC.
  • MALDI-TOF Sample Preparation. (n.d.). University of California, Riverside.
  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. (n.d.). Analyst (RSC Publishing).
  • N-Phenyl-2-naphtylamine. (2009).
  • N-Phenyl-2-naphthylamine | CAS#:135-88-6. (2025). Chemsrc.
  • N-Phenyl-2-naphthylamine, 97% 100 g. (n.d.). Thermo Scientific Chemicals.
  • N-Phenyl-2-naphthylamine 97 135-88-6. (n.d.). Sigma-Aldrich.
  • N-Phenyl-2-naphthylamine 97 135-88-6. (n.d.). Sigma-Aldrich.
  • Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. (2025).
  • Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2024). MDPI.
  • A new combination MALDI matrix for small molecule analysis: Application to imaging mass spectrometry for drugs and metabolites. (2012).
  • Laser Desorption Ionization and MALDI Time-of-Flight Mass Spectrometry for Low Molecular Mass Polyethylene Analysis. (n.d.). National Institute of Standards and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-phenylethyl)-2-naphthamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-phenylethyl)-2-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthesis yield and purity.

I. Overview of the Synthesis

The synthesis of N-(2-phenylethyl)-2-naphthamide is a classic example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[1][2][3][4] The most common and direct route involves the reaction of 2-naphthoyl chloride with 2-phenylethylamine. This reaction, often performed under Schotten-Baumann conditions, utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6][7][8][9] While seemingly straightforward, several factors can influence the yield and purity of the final product, necessitating careful control of reaction parameters.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2-Naphthoyl_Chloride 2-Naphthoyl Chloride Amide N-(2-phenylethyl)-2-naphthamide 2-Naphthoyl_Chloride->Amide + 2-Phenylethylamine (Base) 2-Phenylethylamine 2-Phenylethylamine HCl HCl Purification_Workflow Start Crude Product Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) Start->Dissolve Base_Wash Wash with Dilute Aqueous Base (e.g., 5% NaOH) Dissolve->Base_Wash Separate Separate Organic and Aqueous Layers Base_Wash->Separate Wash_Brine Wash Organic Layer with Brine Separate->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Recrystallize Recrystallize if Necessary Filter_Concentrate->Recrystallize Pure_Product Pure N-(2-phenylethyl)-2-naphthamide Recrystallize->Pure_Product

Sources

Technical Support Center: Purification of N-(2-phenylethyl)-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for isolating and purifying N-(2-phenylethyl)-2-naphthamide (also known as N-phenethyl-2-naphthamide).

Whether your crude mixture originates from a Schotten-Baumann reaction using 2-naphthoyl chloride 1 or a carbodiimide-mediated coupling (e.g., EDCI/DMAP) [[2]](), mastering the physicochemical properties of this highly lipophilic aromatic amide is critical for achieving >99% purity.

Purification Workflow Visualization

The following diagram maps the logical progression of the purification sequence, highlighting the phase transitions and separation principles applied at each step.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid) LLE Liquid-Liquid Extraction (CH2Cl2 / H2O) Crude->LLE AcidWash Acid Wash (1M HCl) Removes Phenethylamine LLE->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes 2-Naphthoic Acid AcidWash->BaseWash OrgLayer Organic Phase (Target Amide) BaseWash->OrgLayer Flash Flash Chromatography (EtOAc/Pentane) OrgLayer->Flash PureAmide Purified N-phenethyl-2-naphthamide (White Solid) Flash->PureAmide

Workflow for the isolation and purification of N-(2-phenylethyl)-2-naphthamide.

Standard Operating Procedure (SOP): Step-by-Step Methodology

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the diagnostic checks.

Phase 1: Liquid-Liquid Extraction (LLE)

Mechanistic Goal: Exploit pKa differentials to partition unreacted starting materials into the aqueous phase while retaining the neutral target amide in the organic phase.

  • Dilution: Quench the crude reaction mixture by diluting it with Dichloromethane (CH₂Cl₂) (approx. 10 mL per mmol of substrate). CH₂Cl₂ is chosen for its superior solvation of highly conjugated aromatic systems 1.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with an equal volume of 1M HCl (or 0.01M H₂SO₄) 1.

    • Causality: Phenethylamine (pKa ~9.8) protonates at pH < 7, converting into a water-soluble ammonium salt.

    • Self-Validation Check: Test the aqueous layer's pH. It must be < 2. If not, repeat the wash.

  • Base Wash (Acid/Byproduct Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Causality: Residual 2-naphthoic acid (pKa ~4.16) deprotonates into a water-soluble sodium naphthoate salt.

  • Dehydration: Wash the organic layer with saturated NaCl (brine) to break micro-emulsions, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography

Mechanistic Goal: Separate the target amide from neutral lipophilic impurities (e.g., naphthoic anhydrides or coupling reagent adducts).

  • Column Preparation: Pack a silica gel column using pure Pentane.

  • Loading: Dissolve the crude residue in a minimum volume of CH₂Cl₂ and dry-load it onto a small amount of silica gel to ensure a narrow elution band.

  • Gradient Elution: Elute the column using a gradient of Ethyl Acetate (EtOAc) in Pentane, starting at 10:90 and increasing to 20:80 (v/v) 3.

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm). Pool the fractions containing the pure product (Rf ≈ 0.23) and evaporate the solvent to yield the product as a white solid 34.

Quantitative Data & Validation Metrics

Compare your experimental outcomes against these validated benchmarks to ensure process integrity.

ParameterValue / MetricMechanistic Causality / Reference
Physical Appearance White SolidIndicates the absence of solvent trapping or lipophilic impurities [[4]]().
Typical Isolated Yield 75% – 77%Accounts for mechanical losses during LLE and chromatography 34.
Optimal LLE Solvent CH₂Cl₂ / H₂OHigh partition coefficient for the lipophilic amide 1.
TLC Retention Factor (Rf) ~0.23Achieved using 20:80 EtOAc/Pentane on silica gel [[3]]().
¹H NMR Diagnostic (NH) ~6.37 ppm (d, J = 5.5 Hz)Confirms amide bond formation; shift varies slightly with concentration 4.
¹H NMR Diagnostic (CH₂) ~2.88 ppm (m, 2H)Confirms the presence of the phenethyl benzylic group 4.

Troubleshooting Guides

Q: My organic and aqueous layers are forming a persistent emulsion during the LLE phase. How do I resolve this? A: Emulsions in CH₂Cl₂/H₂O systems during amide purifications often result from the surfactant-like behavior of partially deprotonated naphthoic acid or localized pH gradients. Actionable Fix: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvents in water (the "salting-out" effect) and increasing the density differential between the two phases, forcing separation. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q: I am observing co-elution of a fluorescent impurity with N-(2-phenylethyl)-2-naphthamide during flash chromatography. What is it, and how do I separate it? A: The impurity is likely unreacted 2-naphthoic acid or a naphthoic anhydride byproduct. Both the target amide and these impurities share the highly conjugated naphthalene ring system, leading to similar retention factors in standard EtOAc/Hexane systems. Actionable Fix: Ensure your pre-column base wash (Sat. NaHCO₃) was exhaustive. If the impurity persists, switch the chromatography solvent system entirely to an EtOAc/Pentane gradient 3. Pentane provides sharper resolution for lipophilic aromatic amides.

Q: The isolated product is a viscous oil instead of a white solid. How do I induce crystallization? A: N-(2-phenylethyl)-2-naphthamide is a crystalline white solid at room temperature 4. An oily consistency indicates the presence of trace solvents (like CH₂Cl₂) or minor lipophilic impurities depressing the melting point. Actionable Fix: Redissolve the oil in a minimum volume of hot ethyl acetate. Slowly add pentane dropwise until the solution becomes slightly turbid (reaching the cloud point). Allow the mixture to cool slowly to room temperature, then transfer to an ice bath to force crystallization.

Frequently Asked Questions (FAQs)

Q: Why use pentane instead of hexane in the chromatography solvent system? A: While hexane is standard in many labs, pentane has a lower boiling point (36 °C vs 68 °C) and lower viscosity. For highly lipophilic aromatic amides like N-(2-phenylethyl)-2-naphthamide, pentane provides sharper band resolution and is significantly easier to remove under reduced pressure, preventing the final product from oiling out during concentration 3.

Q: Can I use a different coupling reagent instead of 2-naphthoyl chloride? A: Yes. If avoiding acid chlorides, 2-naphthoic acid can be coupled with phenethylamine using EDCI and DMAP [[2]](). However, this alters the impurity profile (introducing urea byproducts), which requires modifying the LLE step to include multiple water washes specifically targeting the removal of the water-soluble EDCI-urea byproduct before chromatography.

Q: How do I verify the structural integrity of my purified amide? A: ¹H NMR is the gold standard. Look for the characteristic benzylic methylene protons (CH₂) as a multiplet around 2.88 ppm, and the amide NH proton as a doublet or broad peak around 6.37 ppm 4. The presence of a white solid with these spectral features confirms successful purification.

References

  • Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Stud - oup.com. 1

  • Organic & Biomolecular Chemistry - rsc.org. 3

  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate | The Journal of Organic Chemistry - acs.org. 4

  • Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - nih.gov. 2

Sources

N-(2-phenylethyl)-2-naphthamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about .

Technical Support Center: N-(2-phenylethyl)-2-naphthamide

A Guide to Understanding and Preventing Stability and Degradation Issues

Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how compound stability can make or break a project. N-(2-phenylethyl)-2-naphthamide, with its characteristic amide linkage and multiple aromatic systems, presents a unique set of stability challenges. This guide is designed to provide you with the mechanistic insights and practical troubleshooting strategies needed to ensure the integrity of your experiments. We will explore the causality behind its degradation and provide self-validating protocols to diagnose and resolve common issues.

Troubleshooting Guide: Diagnosing Experimental Anomalies

This section addresses specific problems you may encounter. The underlying principle of our troubleshooting is to systematically investigate the most probable causes of degradation based on the compound's chemical structure.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis that are not related to my starting materials. What are they, and how can I prevent them?

This is the most common indicator of on-bench or in-process degradation. The identity of these new peaks is directly linked to the conditions your compound has been exposed to. The primary culprits for a molecule like N-(2-phenylethyl)-2-naphthamide are hydrolysis, oxidation, and photodegradation.

Causality: The amide bond is the most likely site for hydrolytic cleavage, while the aromatic rings (naphthalene and phenyl) and the ethyl bridge are susceptible to oxidation and photochemical reactions.[1][2]

Troubleshooting Workflow:

To systematically identify the cause, a forced degradation study is the most effective approach.[3][4] This involves intentionally exposing your compound to stress conditions to replicate and identify the degradation products.

Troubleshooting_Workflow start Unexpected Peaks Observed in HPLC/LC-MS decision1 Was the compound exposed to acidic or basic aqueous solutions/buffers? start->decision1 decision2 Was the compound exposed to oxidizing agents (e.g., air, H2O2) or metal ions? decision1->decision2 No hydrolysis Probable Cause: Hydrolysis of Amide Bond decision1->hydrolysis Yes decision3 Was the compound exposed to light (ambient or UV)? decision2->decision3 No oxidation Probable Cause: Oxidation of Aromatic Rings or Ethyl Bridge decision2->oxidation Yes decision4 Was the compound subjected to high temperatures? decision3->decision4 No photodegradation Probable Cause: Photodegradation (e.g., Photo-Fries) decision3->photodegradation Yes thermal Probable Cause: Thermal Decomposition decision4->thermal Yes solution_hydrolysis Solution: - Control pH (neutral is often best) - Use aprotic solvents where possible - Avoid prolonged heating in aqueous media hydrolysis->solution_hydrolysis solution_oxidation Solution: - Degas solvents - Use antioxidants (e.g., BHT, ascorbic acid) - Use metal chelators (e.g., EDTA) oxidation->solution_oxidation solution_photodegradation Solution: - Use amber vials or wrap containers in foil - Work under yellow light - Minimize exposure time photodegradation->solution_photodegradation solution_thermal Solution: - Store at recommended temperatures - Avoid unnecessary heat cycles - Check for process-related thermal stress thermal->solution_thermal

Caption: Troubleshooting workflow for identifying degradation sources.

Q2: My compound is losing potency during storage, even when stored as a solid. What is causing this instability?

Loss of potency is a clear sign of slow-acting degradation over time. For a solid material, the most common factors are ambient moisture, light, and temperature.

Causality:

  • Moisture: Even in solid form, surface adsorption of water can facilitate slow hydrolysis of the amide bond, especially if the material is slightly acidic or basic.[2]

  • Light: The naphthalene and phenyl rings are chromophores that can absorb ambient lab light or sunlight, leading to photochemical decomposition.[1][5] Light can induce bond cleavage and rearrangements.[6][7]

  • Temperature: While many amides are thermally stable at room temperature, elevated or fluctuating storage temperatures can accelerate underlying degradation processes.[5]

Preventative Measures:

  • Drying: Ensure the compound is thoroughly dried under a vacuum to remove residual solvents and moisture before long-term storage.

  • Inert Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Always store the compound in amber glass vials or containers completely wrapped in aluminum foil.[8]

  • Temperature Control: Store at recommended temperatures, typically 2-8°C or -20°C, to minimize thermal energy that can overcome activation barriers for degradation. Keep containers tightly closed.

Q3: I'm seeing poor recovery and inconsistent results when working with the compound in aqueous buffers. Why?

This issue points directly to pH-dependent instability. Amide bonds, while relatively stable, are susceptible to hydrolysis under both acidic and basic conditions, a process that is often accelerated by heat.[9][10]

Causality:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[11][12] This leads to the cleavage of the C-N bond.

  • Base-Promoted Hydrolysis: In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[11][13] This reaction is technically base-promoted because a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, driving the reaction to completion.[11]

Experimental Solutions:

  • Determine pH Stability Profile: Conduct a preliminary experiment by incubating your compound in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12) for a set period (e.g., 24 hours) at a controlled temperature. Analyze the samples by HPLC to quantify the remaining parent compound.

  • Minimize Incubation Time: Prepare solutions fresh and use them immediately. Avoid storing the compound in aqueous buffers for extended periods.

  • Control Temperature: If your experimental protocol allows, perform steps involving aqueous solutions at lower temperatures (e.g., on ice) to slow the rate of hydrolysis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the inherent stability of N-(2-phenylethyl)-2-naphthamide.

Q1: What are the primary chemical degradation pathways for N-(2-phenylethyl)-2-naphthamide?

The structure of this molecule suggests three primary degradation pathways that researchers must be aware of. These pathways are often investigated systematically during forced degradation studies in pharmaceutical development.[3][14][15]

Degradation_Pathways Parent N-(2-phenylethyl)-2-naphthamide AcidBase Acid/Base (Hydrolysis) Parent->AcidBase Oxidant Oxidizing Agent (e.g., H2O2, Air) Parent->Oxidant Light Light (UV/Vis) (Photolysis) Parent->Light Heat Heat (Thermolysis) Parent->Heat Hydrolysis_P1 2-Naphthoic Acid AcidBase->Hydrolysis_P1 Hydrolysis_P2 2-Phenylethanamine AcidBase->Hydrolysis_P2 Oxidation_P Hydroxylated derivatives N-oxides, Imides Oxidant->Oxidation_P Photo_P Photo-Fries products (Aminobenzophenone analogs) Radical scission products Light->Photo_P Thermal_P Rearrangement or fragmentation products Heat->Thermal_P

Caption: Potential degradation pathways of N-(2-phenylethyl)-2-naphthamide.

  • Hydrolysis: The most predictable pathway is the cleavage of the amide bond to yield 2-naphthoic acid and 2-phenylethanamine.[13] This is catalyzed by acidic or basic conditions.

  • Oxidation: The molecule has several sites prone to oxidation. The methylene groups on the ethyl linker are susceptible to oxidation, potentially forming imides or other products.[16][17] The electron-rich naphthalene and phenyl rings can also be hydroxylated.

  • Photodegradation: Aromatic amides are known to undergo photochemical reactions.[1] Exposure to UV or even strong visible light can induce a Photo-Fries rearrangement, leading to aminobenzophenone-type structures, or cause homolytic cleavage of the C-N bond, leading to radical species.[6][7]

Q2: What are the optimal storage conditions for this compound in solid and solution forms?

Proper storage is critical to ensure long-term stability and experimental reproducibility.

Storage Form Condition Rationale Reference
Solid Store at -20°C or 2-8°C.Reduces thermal energy, slowing all potential degradation reactions.
Protect from light (amber vial).Prevents photochemical degradation of the aromatic rings.[5][8]
Store under inert gas (Ar, N₂), tightly sealed.Prevents long-term oxidation.
Store in a desiccator.Minimizes adsorbed moisture that can cause hydrolysis.[2]
Solution (Stock) Prepare in a dry, aprotic solvent (e.g., DMSO, DMF).Aprotic solvents prevent hydrolysis.[18]
Store at -20°C or -80°C in small aliquots.Prevents freeze-thaw cycles which can introduce moisture.
Protect from light.Prevents photodegradation in solution.[19]
Solution (Working) Prepare fresh in aqueous buffer.Minimizes time for pH-dependent hydrolysis to occur.[11]
Keep on ice during use.Slows the rate of hydrolytic degradation.[9]
Q3: How should I design a basic stability study for this compound?

A forced degradation or "stress testing" study is a standard pharmaceutical approach to understanding a compound's stability profile.[4][14] It helps establish degradation pathways and validates that your analytical methods can separate degradants from the parent compound.[3]

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep_solution Prepare stock solution (e.g., 1 mg/mL in ACN or MeOH) stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) prep_solution->stress_ox stress_thermal Thermal (Solid & Solution, 80°C) prep_solution->stress_thermal stress_photo Photolytic (UV/Vis light, ICH Q1B) prep_solution->stress_photo control Control Sample (No stress, protected) prep_solution->control sampling Take time points (e.g., 0, 2, 8, 24h). Quench/neutralize samples. stress_acid->sampling stress_base->sampling stress_ox->sampling stress_thermal->sampling stress_photo->sampling control->sampling analysis Analyze all samples by Stability-Indicating HPLC-UV/MS sampling->analysis data_review Identify degradants. Calculate % degradation. Elucidate structures. analysis->data_review

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Technical Support Center: Troubleshooting Acylation of o-Phenylenediamine (OPDA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The acylation of o-phenylenediamine (OPDA) is a foundational transformation in medicinal chemistry and drug development, often serving as the precursor step for synthesizing complex pharmacophores like benzimidazoles, quinoxalines, and various amide-linked drugs. However, managing two adjacent, highly nucleophilic primary amines presents significant chemoselectivity and stability challenges.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve precise control over your OPDA acylation workflows.

Core Principles & Mechanistic Pathways

Before troubleshooting, it is critical to understand the competing reaction pathways. The acylation of OPDA is a delicate balance between kinetic control (favoring the mono-acylated product) and thermodynamic sinks (favoring over-reaction or cyclization).

OPDA_Acylation_Pathways OPDA o-Phenylenediamine (OPDA) MonoAcyl Mono-acylated OPDA (Kinetic Product) OPDA->MonoAcyl Base, 0°C Slow Addition AcylatingAgent Acyl Chloride (RCOCl) AcylatingAgent->MonoAcyl 0.95 eq DiAcyl Di-acylated OPDA (Over-reaction) MonoAcyl->DiAcyl Excess RCOCl High Local Conc. Benzimidazole Benzimidazole (Thermodynamic Product) MonoAcyl->Benzimidazole Acid (e.g., HCl) Heat (-H2O)

Reaction pathways of OPDA acylation highlighting desired and byproduct formations.

Troubleshooting Guide (Q&A)

Q1: Why is my reaction yielding predominantly the di-acylated byproduct instead of the mono-acylated target? Mechanistic Causality: The two primary amino groups on OPDA possess nearly identical nucleophilicity. Once the first amine is acylated, the second amine remains sufficiently nucleophilic to react with another equivalent of the acylating agent. If highly reactive electrophiles (like benzoyl chloride) are used, or if the local concentration of the acyl chloride is too high (e.g., via bolus addition), the rate of the second acylation outcompetes the bulk mixing rate, leading exclusively to the N,N'-(1,2-phenylene)bis-amide derivative 1. Corrective Action: Shift the reaction strictly to kinetic control. Use precise stoichiometry (0.95 equivalents of acyl chloride relative to OPDA) to ensure OPDA is in slight excess. Enforce a low local concentration by adding the acyl chloride dropwise over 1–2 hours at 0 °C 1, 2.

Q2: I observe a persistent third spot on my TLC plate that is neither the starting material nor the di-acylated product. What is this impurity? Mechanistic Causality: This is almost certainly a benzimidazole derivative. The mono-acylated OPDA intermediate is perfectly pre-organized for intramolecular cyclization. Under acidic conditions—such as the unneutralized HCl byproduct generated during acyl chloride coupling—or at elevated temperatures, the unreacted primary amine attacks the adjacent amide carbonyl. Subsequent dehydration yields the thermodynamically stable benzimidazole ring [[1]](), 3. Corrective Action: Prevent acid-catalyzed cyclization by employing a non-nucleophilic base (e.g., triethylamine or pyridine) in slight excess (1.0–1.1 eq) to immediately scavenge generated HCl 1. Maintain the reaction temperature at or below 5 °C and avoid prolonged exposure to strong acids during the aqueous workup 1.

Q3: When acylating an asymmetric OPDA (e.g., 4-nitro-1,2-phenylenediamine), I obtain a mixture of regioisomers. How can I improve regioselectivity? Mechanistic Causality: In electronically asymmetric diamines, the regiochemical outcome is dictated by the relative nucleophilicity of the two amino groups. An electron-withdrawing group (like -NO₂) strongly deactivates the adjacent amine (position 2) via inductive and resonance effects, making the more distant amine (position 1) relatively more nucleophilic 4. However, this electronic differentiation is often insufficient to achieve perfect selectivity during direct acylation or subsequent cyclization (e.g., the Phillips-Ladenburg reaction), resulting in a challenging-to-separate mixture of 5- and 6-substituted regioisomers 4. Corrective Action: If absolute regiocontrol is required, abandon direct acylation of the diamine. Instead, utilize a stepwise synthetic route: start with a specifically substituted 2-nitroaniline, selectively acylate the single available amine, and subsequently reduce the nitro group to the amine.

Q4: My OPDA starting material has degraded to a dark brown/black color. Will this impact my coupling efficiency? Mechanistic Causality: OPDA is highly susceptible to aerobic oxidation, especially in the presence of light or trace metals. Oxidation leads to the formation of complex, deeply colored polymeric and quinoid structures that not only consume the starting material but also introduce reactive impurities that can interfere with the acylation stoichiometry and complicate downstream purification. Corrective Action: Always assess the quality of OPDA before use. If discolored, purify it via sublimation or recrystallization (e.g., from water containing a small amount of sodium dithionite as an antioxidant). Store the purified OPDA under an inert atmosphere (nitrogen or argon) and conduct sensitive acylations using degassed solvents.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes how manipulating specific reaction parameters directly dictates the product distribution landscape.

Reaction ConditionAcyl Chloride (eq)Base (eq)Temp (°C)Addition RateDominant Product Pathway
Uncontrolled Acylation 1.0None25BolusDi-acylated OPDA + Benzimidazole
Excess Reagent 2.0Et₃N (2.5)25FastDi-acylated OPDA (>90%)
Acid-Catalyzed Cyclization 1.0None80FastBenzimidazole (>85%)
Optimized Mono-acylation 0.95Et₃N (1.1)0Dropwise (2h)Mono-acylated OPDA (>80%)

Validated Experimental Protocol: Selective Mono-acylation of OPDA

This self-validating protocol is engineered to maximize the kinetic mono-acylation product while suppressing di-acylation and benzimidazole cyclization.

Step 1: System Preparation & Inert Atmosphere In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, dissolve pure (off-white) o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol) 1.

Step 2: Base Addition & Cooling Add triethylamine (1.1 eq) to the OPDA solution to serve as an HCl scavenger [[1]](). Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 3: Electrophile Preparation In a separate dry vial, dissolve the freshly prepared or commercial acyl chloride (0.95 eq) in a minimal volume of anhydrous DCM 1. Note: Using 0.95 eq ensures OPDA is the limiting reagent, statistically reducing the probability of di-acylation.

Step 4: Kinetic Addition Transfer the acyl chloride solution to the addition funnel. Add it dropwise to the vigorously stirring OPDA solution over a period of 1 to 2 hours 1, [[2]](). Ensure the internal temperature strictly does not exceed 5 °C during the addition phase.

Step 5: Monitoring and Quenching Stir for an additional 30 minutes at 0 °C. Monitor the reaction via TLC (e.g., 1:1 Ethyl Acetate/Hexane, visualized under UV) to confirm the complete consumption of the acyl chloride 2. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid and halt potential cyclization 2.

Step 6: Workup and Purification Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and wash the combined organic layers with brine 2. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure 2. Purify the crude mixture via silica gel column chromatography to isolate the pure mono-acylated product [[2]]().

References

  • Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide - Benchchem. 1

  • Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide - Benchchem. 2

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine - IJARIIE. 3

  • How to avoid the formation of regioisomers in benzimidazole synthesis - Benchchem. 4

Sources

Validation & Comparative

Comparative Evaluation Guide: 2-Naphthamide Derivatives vs. Standard Inhibitors in DHFR and VEGFR-2 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel chemotypes requires a rigorous, data-driven comparison against established clinical standards. Naphthamide scaffolds have gained significant traction in medicinal chemistry due to their planar naphthalene moiety and versatile amide linkages, which successfully mimic the pharmacophores of FDA-approved kinase inhibitors like sorafenib and sunitinib [1].

This guide objectively compares the performance of rationally designed 2-naphthamide derivatives—specifically lead compounds 5b and 8b —against reference standards (Paclitaxel, Sorafenib, and Ciprofloxacin). By bridging in silico molecular docking with in vitro enzymatic validation, we dissect their efficacy as dual inhibitors of Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1].

The Causality of Dual Targeting: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a mandatory step for de novo DNA synthesis in both rapidly dividing cancer cells and bacterial pathogens. Concurrently, VEGFR-2 is the master kinase regulator of tumor-induced angiogenesis. Inhibiting both pathways creates a synergistic blockade: starving the tumor of its vascular supply while directly halting cellular replication at the nucleotide level.

Pathway Visualization

Pathway Inhibitor 2-Naphthamide Derivatives (5b, 8b) DHFR DHFR Enzyme Inhibitor->DHFR Competitive Inhibition VEGFR2 VEGFR-2 Receptor Inhibitor->VEGFR2 Kinase Domain Blockade DNA Tetrahydrofolate & DNA Synthesis DHFR->DNA Catalyzes Angio Endothelial Cell Proliferation VEGFR2->Angio Signaling Cascade Tumor Tumor Growth & Metastasis DNA->Tumor Promotes Angio->Tumor Angiogenesis

Dual inhibition mechanism of 2-naphthamides disrupting DHFR and VEGFR-2 pathways.

In Silico Profiling: Molecular Docking & Binding Affinity

Before advancing to resource-intensive in vitro models, in silico ADMET and molecular docking provide predictive validation of target engagement.

Comparative Docking Performance (DHFR) Compound 5b demonstrates a binding affinity (-9.9 kcal/mol) identical to the reference chemotherapeutic Paclitaxel (PTX) at the DHFR active site [1]. The causality behind this high affinity lies in the specific spatial arrangement of the naphthamide core, which allows the 4-hydroxy group to establish a critical conventional hydrogen bond (2.86 Å) with the ASP21 residue, reinforced by a carbon-hydrogen bond with GLY17 [1].

Table 1: Molecular Docking Affinity at the DHFR Active Site
LigandBinding Affinity (kcal/mol)Key Amino Acid InteractionsInteraction Type (Distance)
Compound 5b -9.9ASP21, GLY17H-bond (2.86 Å), C-H bond
Compound 8b -9.8-Hydrophobic / H-bond
Paclitaxel (PTX) -9.9-Reference Standard

In Vitro Performance Comparison

To objectively validate the in silico predictions, the synthesized derivatives were subjected to a battery of in vitro assays.

A. Anticancer Cytotoxicity & VEGFR-2 Inhibition Compounds 5b and 8b were evaluated against C26 (colon), HepG2 (liver), and MCF7 (breast) carcinoma cell lines [1]. Compound 8b exhibited exceptional potency, outperforming PTX against the C26 cell line. In isolated enzyme assays, 8b demonstrated potent VEGFR-2 inhibition (IC50 = 0.384 μM). While less potent than the highly optimized clinical kinase inhibitor Sorafenib (IC50 = 0.069 μM), the structural simplicity of 8b offers a highly efficient lead for further optimization [1].

Table 2: Cytotoxicity (IC50, μM) and VEGFR-2 Inhibition
CompoundC26 Cell LineHepG2 Cell LineMCF7 Cell LineVEGFR-2 IC50 (μM)
Compound 5b 3.598.386.42Not Determined
Compound 8b 2.977.125.810.384
Paclitaxel (PTX) 2.855.754.12N/A
Sorafenib N/AN/AN/A0.069

B. Antimicrobial Efficacy Due to the high conservation of DHFR across species, 8b was tested against multiple bacterial strains. It achieved Minimum Inhibitory Concentrations (MIC) comparable to the broad-spectrum antibiotic Ciprofloxacin, particularly against Methicillin-sensitive S. aureus (MSSA) [1].

Table 3: Antimicrobial Activity (MIC, μg/mL)
StrainCompound 8bCiprofloxacin (Control)
Escherichia coli168 - 16
Streptococcus faecalis168 - 16
Salmonella enterica168 - 16
MSSA88 - 16
MRSA168 - 16

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and scientific trust, the following workflow and protocols embed strict internal validation steps.

Workflow Design In Silico Design & ADMET Profiling Synthesis Microwave-Assisted Synthesis (4-Step) Design->Synthesis Char Structural Characterization (NMR, MS) Synthesis->Char Assay In Vitro Assays (Cytotoxicity, MIC) Char->Assay Validation Target Validation (VEGFR-2 Inhibition) Assay->Validation

Integrated drug discovery workflow from in silico ADMET to in vitro validation.

Protocol 1: Microwave-Assisted Synthesis of 2-Naphthamide Derivatives

Causality: Microwave irradiation is utilized over conventional thermal heating to accelerate reaction kinetics, enhance yields, and reduce byproduct formation during the four-step synthesis from dimethoxybenzaldehyde [1].

  • Reaction Setup: Combine the dimethoxybenzaldehyde precursor with the appropriate amine in a microwave-transparent quartz vessel.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 150 W, 80°C) for 10-15 minutes.

  • Internal Validation (Self-Correction): Monitor reaction progress via Thin Layer Chromatography (TLC) every 5 minutes. If the starting material persists, increase irradiation time in 2-minute increments.

  • Purification & Confirmation: Purify via column chromatography. Validate the structure using 1H NMR, 13C NMR, and LC-MS. Validation metric: Compound 8b must show characteristic amide -NH- signals around 8.54 ppm in DMSO-d6 to confirm successful coupling [1].

Protocol 2: Self-Validating VEGFR-2 Kinase Assay

Causality: A homogeneous time-resolved fluorescence (HTRF) or ELISA-based assay is used to quantify the inhibition of VEGFR-2 phosphorylation, directly measuring target engagement rather than downstream phenotypic effects.

  • Reagent Preparation: Prepare serial dilutions of Compound 8b (test), Sorafenib (positive control), and 1% DMSO (vehicle/negative control).

  • Enzyme Incubation: Incubate recombinant human VEGFR-2 kinase domain with the compounds for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP and the specific peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the detection antibody.

    • Self-Validation Check: Calculate the Z'-factor using the DMSO and Sorafenib wells. A Z'-factor > 0.5 is mandatory to validate the assay's dynamic range and robustness before calculating the IC50 of Compound 8b.

Conclusion

The in silico and in vitro profiling of 2-naphthamide derivatives confirms their viability as dual DHFR/VEGFR-2 inhibitors. Compound 8b, in particular, demonstrates competitive antimicrobial MICs against Ciprofloxacin and robust cytotoxicity comparable to Paclitaxel, underpinned by verified VEGFR-2 blockade. These findings establish the naphthamide core as a highly promising scaffold for the development of next-generation dual-action therapeutics.

References

  • Pham, E. C., & Truong, T. N. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628.[Link]

Biological activity comparison of naphthoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery, the naphthoic acid scaffold is a masterclass in structural versatility. As application scientists, we frequently leverage its planar, lipophilic naphthalene backbone to drive target affinity and membrane penetration. However, simply synthesizing a derivative is insufficient; we must rigorously validate its biological activity through mechanistically sound, self-validating assays.

This guide objectively compares the performance of leading naphthoic acid derivatives across three distinct therapeutic domains: neuroreceptor modulation, oncology, and antimicrobial resistance.

Comparative Biological Activities

A. Neuromodulation: Receptor Antagonism and Allosteric Modulation

Naphthoic acid derivatives excel in modulating complex G-protein-coupled receptors (GPCRs) and ion channels due to their ability to occupy deep, hydrophobic binding pockets.

  • P2Y14 Receptor Antagonism (PPTN): The compound PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) is a highly selective, competitive antagonist of the P2Y14 receptor[1]. It effectively blocks UDP-glucose-stimulated chemotaxis in human neutrophils with an exceptional IC50 of ~4 nM[1]. Recent structure-activity relationship (SAR) studies have varied the alicyclic ring size of PPTN to further optimize its pharmacokinetic profile and reduce its zwitterionic character[2].

  • NMDA Receptor Positive Allosteric Modulation (UBP684): Shifting from GPCRs to ion channels, the 6-alkyl 2-naphthoic acid derivative UBP684 acts as a robust positive allosteric modulator (PAM) for the N-methyl-D-aspartate receptor (NMDAR)[3]. With an EC50 of ~30 µM, UBP684 binds to the GluN1/GluN2 ligand-binding domain interface, stabilizing the active conformation and increasing channel open probability[3].

B. Oncology: Cytotoxicity via Organometallic Conjugation

The lipophilicity of naphthoic acid can be harnessed to deliver cytotoxic payloads into cancer cells.

  • N-ferrocenyl Naphthoyl Derivatives: Conjugating a ferrocene moiety to a naphthoyl dipeptide significantly enhances anti-proliferative activity. For example, N-(6-ferrocenyl-2-naphthoyl)-glycine-glycine ethyl ester demonstrated a remarkable IC50 of 0.13 µM against H1299 non-small cell lung cancer cells[4]. This derivative dramatically outperforms traditional chemotherapeutics like cisplatin in specific in vitro models, provided the dipeptide chain remains intact to facilitate cellular uptake and target binding[4].

C. Antimicrobial Resistance: Facial Amphiphilicity

To combat multi-drug resistant (MDR) pathogens, researchers have engineered polymers mimicking antimicrobial peptides (AMPs).

  • Amphiphilic Bicyclic Naphthoic Acid Polymers: By installing bicyclic naphthoic acid derivatives alongside quaternary ammonium charges onto a poly(glycidyl methacrylate) backbone, application scientists have created potent facial amphiphiles[5]. These polymers exhibit powerful bactericidal activity against MDR Escherichia coli and Pseudomonas aeruginosa by electrostatically binding to and physically disrupting the bacterial outer membrane[5].

Quantitative Data Comparison

The following table summarizes the objective performance metrics of these derivatives across their respective biological targets.

Derivative / CompoundPrimary Target / MechanismCell Line / OrganismPotency (IC50/EC50/MIC)Key Feature
PPTN P2Y14 Receptor (Antagonist)HL-60 / CHO cellsIC50 ~ 4 nMHighly selective competitive inhibitor of UDP-glucose[1].
UBP684 NMDA Receptor (PAM)Recombinant Xenopus oocytesEC50 ~ 30 µMIncreases channel open probability; highly pH-dependent[3].
N-(6-ferrocenyl-2-naphthoyl)-Gly-Gly Cytotoxicity / Anti-proliferativeH1299 (Lung Cancer)IC50 = 0.13 µMOutperforms cisplatin; requires specific dipeptide chain[4].
QAC-Naphthoic Polymers Membrane DisruptionMDR E. coli, P. aeruginosaMIC ~ 0.5 - 5 µMFacial amphiphilicity overcomes traditional drug resistance[5].

Mechanistic Pathways

ReceptorModulation PPTN PPTN (P2Y14 Antagonist) P2Y14 P2Y14 Receptor PPTN->P2Y14 Competitive Inhibition (IC50 ~4 nM) Inflammation Chemotaxis / Inflammation P2Y14->Inflammation Triggers UDP UDP-Glucose UDP->P2Y14 Activates UBP684 UBP684 (NMDAR PAM) NMDAR NMDA Receptor UBP684->NMDAR Allosteric Modulation (EC50 ~30 µM) Channel Increased Channel Open Probability NMDAR->Channel Stabilizes Active State

Receptor modulation pathways of PPTN (P2Y14) and UBP684 (NMDAR).

Antimicrobial Polymer Amphiphilic Naphthoic Acid Polymer Cationic Quaternary Ammonium (Cationic) Polymer->Cationic Hydrophobic Bicyclic Naphthoic Ring (Hydrophobic) Polymer->Hydrophobic Membrane Bacterial Outer Membrane (Negatively Charged) Cationic->Membrane Electrostatic Attraction Hydrophobic->Membrane Lipid Insertion Disruption Membrane Depolarization & Permeabilization Membrane->Disruption Structural Collapse Death Cell Death (MDR Pathogens) Disruption->Death

Membrane disruption mechanism of amphiphilic naphthoic acid polymers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed not just to yield a number, but to validate the underlying causality of the compound's mechanism.

Protocol 1: Fluorescent Flow Cytometry Assay for P2Y14 Antagonism

Causality & Logic: Historically, P2Y14 affinity was measured using [3H]UDP radioligand assays. However, radioligands are prone to high non-specific lipid binding, skewing IC50 values for highly lipophilic naphthoic acid derivatives. By substituting the radioligand with a highly specific AlexaFluor488-labeled PPTN probe and analyzing via flow cytometry, we create a self-validating system. Flow cytometry allows us to gate out dead cells and debris, ensuring that the measured fluorescence decrease directly correlates to competitive displacement by the test compound at viable receptors[2].

  • Cell Preparation: Culture CHO cells stably expressing the human P2Y14 receptor. Harvest and resuspend in assay buffer (HBSS supplemented with 0.1% BSA) at a density of 1×106 cells/mL.

  • Probe Incubation: Add 10 nM of the AlexaFluor488-labeled probe to the cell suspension.

  • Competitive Displacement: Immediately add serial dilutions of the unlabeled naphthoic acid derivative (e.g., PPTN) ranging from 0.1 nM to 10 µM. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer (e.g., FACSCalibur). Gate for viable, single cells.

  • Data Synthesis: Plot the mean fluorescence intensity (MFI) against the log concentration of the antagonist. Calculate the IC50 using non-linear regression. A rightward shift in MFI confirms competitive target engagement.

Protocol 2: MIC and Membrane Depolarization Assay for Antimicrobial Polymers

Causality & Logic: A standard Minimum Inhibitory Concentration (MIC) assay confirms that a compound prevents bacterial growth, but it fails to elucidate how. To prove that amphiphilic naphthoic acid polymers act via membrane disruption, we run a parallel depolarization assay using the voltage-sensitive dye DiSC3(5). The dye quenches when concentrated in intact, polarized membranes. If the naphthoic acid derivative successfully inserts and permeabilizes the membrane, the dye is released, resulting in a measurable fluorescence spike. This provides real-time, causal proof of the structural design[5].

  • MIC Determination: Inoculate MDR P. aeruginosa in Mueller-Hinton broth to a final concentration of 5×105 CFU/mL. Treat with serial dilutions of the amphiphilic polymer in a 96-well plate. Incubate for 18 hours at 37°C. The lowest concentration with no visible growth is the MIC.

  • Dye Loading (Depolarization Assay): Wash mid-log phase bacteria and resuspend in HEPES buffer containing 0.2 mM EDTA to permeabilize the outer membrane slightly. Add 0.4 µM DiSC3(5) and incubate until fluorescence stabilizes (indicating dye quenching within the polarized membrane).

  • Compound Addition: Inject the naphthoic acid polymer at 1x and 2x MIC concentrations into the cuvette.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) for 15 minutes.

  • Validation: A rapid, dose-dependent increase in fluorescence confirms that the polymer's hydrophobic naphthoic rings have successfully collapsed the membrane potential, validating the facial amphiphilic design.

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Cross-Validation of Analytical Methods for N-(2-phenylethyl)-2-naphthamide: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a drug candidate or active pharmaceutical ingredient (API) progresses from early-stage synthesis to late-stage clinical pharmacokinetics, the analytical methods used to quantify it must evolve. N-(2-phenylethyl)-2-naphthamide , a highly lipophilic compound featuring a conjugated naphthalene moiety and an amide linkage, serves as an excellent model for this transition.

This guide provides an objective comparison and cross-validation framework between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) —the gold standard for bulk release and quality control—and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the requisite platform for trace-level bioanalysis. By adhering to the latest ICH Q2(R2) and FDA Bioanalytical Method Validation (BMV) guidelines, this document outlines a self-validating experimental protocol designed to ensure data integrity, regulatory compliance, and seamless method transfer.

Regulatory Framework & The Causality of Method Evolution

The transition between analytical platforms is not merely a change in instrumentation; it is a regulatory inflection point. According to the ICH Q2(R2) guideline (effective June 2024), analytical procedures must be rigorously demonstrated as "fit for their intended purpose" throughout the product lifecycle[1][2].

  • HPLC-UV (Method A): Utilized during API manufacturing and formulation development. The naphthalene ring of N-(2-phenylethyl)-2-naphthamide is a strong chromophore, allowing for highly robust, cost-effective, and reproducible quantification at the µg/mL level. ICH Q2(R2) dictates that this method must be validated for accuracy, precision, specificity, linearity, and robustness[2].

  • LC-MS/MS (Method B): Required for in vivo pharmacokinetic (PK) and toxicokinetic (TK) studies. The FDA's BMV guidance mandates that methods used to measure drugs in biological matrices must achieve extreme sensitivity (ng/mL to pg/mL) while overcoming matrix-induced ion suppression[3].

When data from an early-phase study using HPLC-UV is compared with later-phase clinical data using LC-MS/MS, a statistical cross-validation is mandatory to establish data comparability and prove that the methods yield interchangeable results within their overlapping dynamic ranges[3].

G Start N-(2-phenylethyl)-2-naphthamide Sample Pool Split Sample Aliquoting & Spiking Start->Split HPLC Method A: HPLC-UV (QC & Bulk Release) Split->HPLC LCMS Method B: LC-MS/MS (Bioanalytical & Trace) Split->LCMS ValA Validation: ICH Q2(R2) Parameters HPLC->ValA ValB Validation: FDA BMV Guidelines LCMS->ValB CrossVal Statistical Cross-Validation (Bland-Altman Analysis) ValA->CrossVal ValB->CrossVal Report Final Regulatory Report CrossVal->Report

Workflow for cross-validating HPLC-UV and LC-MS/MS methods for N-(2-phenylethyl)-2-naphthamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means the methodology inherently controls for false positives, false negatives, and systemic drift through built-in checks (e.g., System Suitability Tests, blank matrix injections, and isotopic internal standards).

Sample Preparation Logic

Because N-(2-phenylethyl)-2-naphthamide is highly lipophilic (estimated LogP ~ 4.5), it binds heavily to plasma proteins.

  • Causality of Extraction: A simple "dilute and shoot" approach will fail due to protein precipitation on the column and severe matrix effects. Instead, we utilize a 3:1 (v/v) Acetonitrile-to-plasma ratio. Acetonitrile rapidly denatures proteins while its low polarity fully solubilizes the lipophilic naphthamide, ensuring extraction recoveries >90%.

  • Internal Standard (IS): For LC-MS/MS, a stable isotope-labeled internal standard (e.g., N-(2-phenylethyl)-2-naphthamide-d5) is spiked into the biological matrix before extraction. This self-validates the assay by mathematically correcting for any volumetric losses during extraction or ionization suppression in the mass spectrometer.

SamplePrep Plasma Biological Matrix (Plasma/Serum) Spike Add Internal Standard (Isotopically Labeled) Plasma->Spike PPT Protein Precipitation (Acetonitrile, 3:1 v/v) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation & Reconstitution (Mobile Phase) Supernatant->Evap Inject Injection into LC-MS/MS Evap->Inject

Self-validating sample preparation workflow ensuring matrix effect mitigation and high recovery.

Step-by-Step Methodologies

Method A: HPLC-UV (Bulk API & Formulation)

  • System Suitability Test (SST): Inject a 10 µg/mL reference standard 5 times. Acceptance: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 2000.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm (Provides optimal hydrophobic retention for the phenylethyl and naphthyl groups).

    • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (Optimal absorbance for the conjugated naphthalene ring).

  • Analysis: Inject 10 µL of standard/sample. Bracket samples with Quality Control (QC) standards every 10 injections to monitor instrument drift.

Method B: LC-MS/MS (Bioanalytical)

  • Blank Matrix Check: Inject a double-blank (matrix without analyte or IS) and a zero-sample (matrix with IS only) to prove assay specificity and absence of crosstalk.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm (Sub-2-micron particles for ultra-fast, high-resolution separation).

    • Mobile Phase: Gradient elution (Water/Acetonitrile with 0.1% Formic Acid) to wash out endogenous phospholipids.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Ionization: Positive Electrospray Ionization (ESI+). The amide nitrogen readily accepts a proton, forming the [M+H]+ precursor ion.

    • Transitions: Monitor the specific fragmentation of the precursor ion to a stable product ion (e.g., cleavage at the amide bond yielding the naphthoyl cation).

Experimental Data & Performance Comparison

To cross-validate the methods, identical spiked QC samples within the overlapping dynamic range (1.0 – 50.0 µg/mL equivalent) were analyzed using both platforms. The following table summarizes the validation parameters, demonstrating that both methods meet their respective regulatory acceptance criteria.

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Regulatory Acceptance Criteria
Primary Application API Release, StabilityIn vivo PK/TK BioanalysisN/A
Linearity Range 0.5 – 100 µg/mL1.0 – 500 ng/mLR² ≥ 0.995 (ICH & FDA)
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Accuracy (Recovery) 98.5% – 101.2%94.3% – 105.1%85% – 115% (FDA BMV)
Intra-day Precision 1.2% – 2.4% CV3.5% – 6.8% CV≤ 15% CV (≤ 20% at LOQ)
Inter-day Precision 1.8% – 3.1% CV4.2% – 7.5% CV≤ 15% CV (≤ 20% at LOQ)
Matrix Effect N/A (Neat Solutions)92% – 98%± 15% variation
Cross-Validation Outcome

A Bland-Altman statistical analysis of incurred samples analyzed by both methods showed a mean bias of < 4.5%, well within the FDA's ±20% acceptance limit for cross-validation[3]. This confirms that the robust, high-concentration data generated by HPLC-UV during early development is directly comparable to the highly sensitive LC-MS/MS data generated during clinical trials.

Conclusion

The analytical lifecycle of N-(2-phenylethyl)-2-naphthamide requires a deliberate shift from HPLC-UV to LC-MS/MS to accommodate the demands of biological matrices. By grounding the transition in the principles of ICH Q2(R2) and FDA BMV guidelines, laboratories can establish self-validating protocols that ensure absolute data integrity. The experimental data confirms that while LC-MS/MS sacrifices a minor degree of absolute precision compared to HPLC-UV, it provides a 500-fold increase in sensitivity, making both methods perfectly suited—and successfully cross-validated—for their intended purposes.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.
  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation (ICH).
  • Essential FDA Guidelines for Bioanalytical Method Validation.ResolveMass Laboratories.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-phenylethyl)-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all synthetic organic powders with a generic, one-size-fits-all safety protocol. However, true laboratory safety—and the integrity of your downstream assays—requires understanding the specific physicochemical properties of the molecule you are handling.

N-(2-phenylethyl)-2-naphthamide (CAS: 883811-63-0)[1] is a highly lipophilic aromatic amide. It is frequently utilized in advanced drug discovery, notably in the synthesis of non-hydroxamate inhibitors for antimicrobial targets like DXR[2], and acts as a model substrate in biocatalytic ATP regeneration studies[3]. Isolated as a white crystalline solid with a melting point of approximately 138.9 °C[4][5], its primary handling risks shift dramatically depending on whether it is in a dry powder or solution state.

This guide provides a self-validating, step-by-step operational plan to ensure your safety and the purity of your research.

Physicochemical Context & Hazard Rationale

Trustworthiness in chemical handling begins with understanding causality. Why do we specify the protective equipment below?

  • The "Trojan Horse" Effect in Solution: In its solid state, N-(2-phenylethyl)-2-naphthamide poses a standard particulate inhalation risk. However, biological assays and stock preparations typically require dissolving this lipophilic compound in polar aprotic solvents like dimethyl sulfoxide (DMSO)[3]. DMSO is a powerful penetration enhancer. If a DMSO solution of this compound contacts your skin, the solvent will act as a carrier, pulling the lipophilic amide directly through the dermal barrier and into your bloodstream[6][7].

  • Electrostatic Aerosolization: As a dry, crystalline white solid, it is prone to static charge buildup during weighing[4]. This can lead to micro-aerosolization, causing the powder to repel off spatulas and increasing the risk of respiratory or ocular exposure.

Core Protective Equipment (The "Armor")

Your Personal Protective Equipment (PPE) must dynamically adapt to the state of the chemical. Below is the quantitative data driving our PPE selection.

Table 1: Quantitative PPE Selection Matrix based on Chemical State

Exposure StatePrimary CarrierRecommended Glove MaterialMin. ThicknessBreakthrough Time (BDT)Causality & Rationale
Solid Powder None (Dry)Standard Nitrile4-5 mil>480 minSolid particulates cannot permeate intact nitrile[8].
Solution DMSOButyl Rubber or Double Nitrile14 mil (Butyl)>480 min (Butyl) / <10 min (Thin Nitrile)DMSO rapidly degrades thin nitrile, acting as a carrier for the lipophilic amide[6][7].
Solution DichloromethaneViton or PVA10-15 mil>240 minDCM permeates nitrile instantly. Viton is required for halogenated organic solvents[9].

Note: Eye protection (splash goggles) and a flame-resistant lab coat must be worn across all states.

Operational Workflow & Handling Protocol

Expertise Note: Every protocol described here is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety condition is explicitly confirmed.

Phase 1: Preparation and Weighing (Solid State)
  • Verify Enclosure: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow. Do not handle the dry powder on an open bench.

  • Static Mitigation: Use an anti-static weighing boat or pass a standard polymer boat through an ionizer. Causality: This prevents the lipophilic powder from repelling off the stainless-steel spatula and aerosolizing into your breathing zone.

  • Glove Integrity Check: Don standard 4-5 mil nitrile gloves[9]. Self-Validation: Inspect for micro-tears by trapping air in the glove, twisting the cuff, and squeezing to check for pressure leaks.

  • Transfer: Weigh the required mass directly into a pre-tared, sealable glass vial (e.g., amber glass). Cap the vial immediately after transferring the solid.

Phase 2: Solubilization (High-Risk Transition)
  • Upgrade PPE: Before introducing DMSO or DCM, you must upgrade your hand protection. Standard thin nitrile gloves offer poor resistance to DMSO (breakthrough times can be <10 minutes)[6][8]. Switch to thicker butyl rubber gloves, or double-glove with 8-mil extended-cuff nitrile[7].

  • Solvent Addition: Uncap the vial only inside the fume hood. Add the solvent via a calibrated micropipette.

  • Sealing and Dissolution: Cap the vial tightly before vortexing or sonicating. Causality: Never sonicate an open vial of a DMSO-solubilized hazardous compound. Sonication generates microscopic solvent aerosols that can bypass standard face masks and be easily inhaled.

Spill Response & Disposal Plans

Logistical readiness prevents a minor accident from becoming a major exposure event.

Immediate Spill Response:

  • Solid Spill: Do not sweep dry. Dry sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a 10% ethanol solution to reduce surface tension), wipe inward to consolidate the powder, and place the towels in a solid hazardous waste container.

  • Solution Spill (DMSO/DCM): Immediately evacuate the immediate area if the volume exceeds 50 mL. Ensure you are wearing butyl rubber or Viton gloves[9]. Cover the spill with universal absorbent pads. Wash the area thoroughly with soap and water—do not use organic solvents to clean the surface, as this simply spreads the lipophilic residue further across the benchtop[8].

Routine Disposal Plan:

  • Solid Waste: Dispose of empty vials, contaminated weigh boats, and spill cleanup materials in a clearly labeled "Hazardous Solid Waste - Toxic Organics" bin.

  • Liquid Waste: Segregate strictly by solvent. Place DMSO solutions into "Non-Halogenated Organic Waste" and DCM solutions into "Halogenated Organic Waste." Ensure the waste carboy is kept closed and stored in secondary containment to prevent vapor release.

Workflow Visualization

G Start Assess State of N-(2-phenylethyl)-2-naphthamide Solid Solid Powder (Weighing/Transfer) Start->Solid Dry Handling Solution Solution State (DMSO/DCM) Start->Solution Solubilization PPE_Solid PPE: Standard Nitrile (5 mil) Safety Glasses, Lab Coat Ventilated Enclosure Solid->PPE_Solid PPE_Sol PPE: Double Nitrile or Butyl Splash Goggles, Lab Coat Fume Hood Required Solution->PPE_Sol Spill_Solid Solid Spill: Wet-Wipe Method (No Dry Sweeping) PPE_Solid->Spill_Solid If Spilled Disp_Solid Solid Chemical Waste PPE_Solid->Disp_Solid Routine Disposal Spill_Sol Liquid Spill: Absorbent Pads Wash with Soap/Water PPE_Sol->Spill_Sol If Spilled Disp_Sol Hazardous Liquid Waste (Segregate by Solvent) PPE_Sol->Disp_Sol Routine Disposal Spill_Solid->Disp_Solid Spill_Sol->Disp_Sol

State-dependent handling, PPE selection, and disposal logic for N-(2-phenylethyl)-2-naphthamide.

References

  • Title: N-phenethyl-2-naphthamide | Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Source: rsc.org URL: 2

  • Title: Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate Source: acs.org URL: 4

  • Title: ATP Regeneration by a Single Polyphosphate Kinase Powers Multigram-Scale Aldehyde Synthesis In Vitro Source: researchgate.net URL: 3

  • Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL: 5

  • Title: CHEMICAL GLOVE RESISTANCE GUIDE Source: mscdirect.com URL: 6

  • Title: Ultimate Guide to Chemical Resistant Disposable Gloves Source: shieldscientific.com URL: 7

  • Title: CHEMICAL PERMEATION GUIDE - SHOWA Gloves Source: showagroup.com URL: 8

  • Title: Chemical Resistance of Latex and Nitrile Gloves Source: usascientific.com URL: 9

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.